molecular formula C24H39NaO4 B1674122 Hyodeoxycholic Acid Sodium Salt CAS No. 10421-49-5

Hyodeoxycholic Acid Sodium Salt

Cat. No.: B1674122
CAS No.: 10421-49-5
M. Wt: 414.6 g/mol
InChI Key: DUYSCILLIVEITB-IHUGHQDSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hyodeoxycholic Acid Sodium Salt (CAS 10421-49-5), also known as Sodium Hyodeoxycholate, is a secondary bile acid and a microbial metabolite produced by intestinal bacteria . It is a potent and selective agonist of the TGR5 (GPCR19) receptor, with an reported EC50 of 0.82 μM . This mechanism underpins its extensive research value in metabolic, cardiovascular, and neurological diseases. In preclinical research, this compound has demonstrated significant efficacy in models of atherosclerosis. Studies in LDL receptor-knockout (LDLRKO) mice showed that dietary supplementation significantly reduced atherosclerotic lesions at multiple sites, improved plasma lipoprotein profiles by lowering VLDL/IDL/LDL cholesterol, decreased intestinal cholesterol absorption, and increased fecal cholesterol excretion . Furthermore, HDL isolated from treated mice exhibited an enhanced ability to mediate cholesterol efflux from macrophages . This activity is linked to the compound's upregulation of genes involved in cholesterol efflux, such as Abca1, Abcg1, and Apoe, in macrophage cell lines . Beyond metabolic applications, recent research highlights its potential in neuropathic pain. In a mouse model of neuropathic pain, administration was found to alleviate pain behaviors by activating the Farnesoid X Receptor (FXR) and modulating the PPAR-γ/MMP-2/MMP-9 signaling pathway . This effect was coupled with the restoration of intestinal barrier integrity, balanced gut microbiota, and a reduction in systemic inflammation and microglial activation . Its role as a biosurfactant is also well-established, with studies on its critical micelle concentration (CMC) and micelle formation informing its use in solubilization and extraction protocols . This compound is provided with a purity of ≥98% and is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10421-49-5

Molecular Formula

C24H39NaO4

Molecular Weight

414.6 g/mol

IUPAC Name

sodium;(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O4.Na/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15-,16?,17-,18?,19?,20+,21+,23-,24-;/m1./s1

InChI Key

DUYSCILLIVEITB-IHUGHQDSSA-M

SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+]

Appearance

Solid powder

Other CAS No.

83-49-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

10421-49-5 (hydrochloride salt)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,6-dihydroxy-5alpha-cholanoic acid
hyodeoxycholic acid
hyodeoxycholic acid, (3alpha,5beta,6beta)-isomer
hyodeoxycholic acid, (3alpha,6beta)-isomer
hyodeoxycholic acid, sodium salt
hyodesoxycholic acid
murideoxycholic acid
NaHDC compound
sodium hyodeoxycholate

Origin of Product

United States

Foundational & Exploratory

Hyodeoxycholic acid sodium salt CAS 10421-49-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Hyodeoxycholic Acid Sodium Salt (CAS 10421-49-5) for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Bile Acid

Hyodeoxycholic acid (HDCA), and its commonly used sodium salt (CAS 10421-49-5), is a secondary bile acid produced by the metabolic action of intestinal microbiota.[1] Historically known as a major constituent of hog bile and a precursor for steroid synthesis, its role was initially perceived as being confined to the emulsification and absorption of dietary fats.[1][2] However, contemporary research has unveiled HDCA as a pleiotropic signaling molecule with significant influence over host metabolism, inflammation, and cellular proliferation. It is no longer viewed merely as a digestive surfactant but as a key modulator of the gut-liver axis and a promising therapeutic agent for a spectrum of complex diseases.[2][3][4]

This guide provides a comprehensive technical overview of this compound, synthesizing current knowledge on its physicochemical properties, molecular mechanisms, and practical applications in a research setting. It is designed to equip researchers and drug development professionals with the foundational knowledge and procedural insights required to effectively investigate and harness the therapeutic potential of this multifaceted compound.

Part 1: Core Physicochemical and Handling Properties

A thorough understanding of the fundamental properties of this compound is critical for experimental design, ensuring reproducibility and accuracy.

Chemical Identity and Properties

Hyodeoxycholic acid (HDCA) is a dihydroxy bile acid, structurally distinguished by hydroxyl groups at the 3α and 6α positions.[1] This 6α-hydroxylation confers a greater hydrophilicity compared to deoxycholic acid (DCA), a key factor influencing its biological activity.[1] The sodium salt is the typically supplied form for research due to its improved solubility in aqueous media over the free acid.

PropertyValueSource(s)
CAS Number 10421-49-5[5]
Molecular Formula C₂₄H₃₉NaO₄[5][6]
Molecular Weight 414.55 g/mol [5]
Appearance White to off-white powder/solid[6]
Purity Typically ≥98%[6]
Melting Point (Acid form) 200-201 °C[1]
Solubility and Solution Preparation

Accurate and consistent solution preparation is the bedrock of reliable experimental outcomes. The solubility of HDCA sodium salt is highly dependent on the solvent system.

SolventSolubility DataSource(s)
DMSO Soluble (e.g., 20 mg/mL, 66 mg/mL)[7][8]
Ethanol Soluble (e.g., 20 mg/mL, 66 mg/mL)[7][8]
Water Insoluble (for the free acid)[8][9]
DMF 30 mg/mL[7]
PBS (pH 7.2) Poorly soluble when mixed with organic solvents (e.g., 0.5 mg/mL in 1:1 DMF:PBS)[7]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a standard stock solution for in vitro cell culture experiments.

Rationale: DMSO is the preferred solvent for creating high-concentration stock solutions of HDCA due to its excellent solvating power for amphipathic molecules. This allows for minimal solvent volume to be added to cell culture media, reducing the risk of solvent-induced cytotoxicity.

Methodology:

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound (MW: 414.55 g/mol ). For 1 mL of a 10 mM stock, weigh 4.146 mg.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of sterile, anhydrous DMSO. For 4.146 mg, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (months to years) or at -80°C for extended stability.[10][11] For short-term use (days to weeks), storage at 4°C is acceptable, though -20°C is recommended to maintain integrity.[11]

Safety and Handling

While comprehensive toxicological data is limited, standard laboratory precautions should be observed.

  • Irritation: The compound may cause skin, eye, and respiratory tract irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of the powder. Avoid dust generation.[12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Part 2: Molecular Mechanisms and Biological Functions

HDCA's biological effects are mediated through a complex interplay with host nuclear receptors and the gut microbiome.

Receptor-Mediated Signaling

HDCA is a key signaling molecule that interacts with bile acid-activated receptors, most notably the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[3][13]

  • TGR5 Agonism: HDCA is a known agonist of TGR5, with a reported EC₅₀ of 31.6 µM in CHO cells.[10] Activation of TGR5, particularly in enteroendocrine L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in improving glucose homeostasis.[13][14] TGR5 activation can also enhance intestinal barrier integrity.[15]

  • FXR Modulation: The interaction of HDCA with FXR is more complex. Some studies suggest it acts as an FXR inhibitor or a weak antagonist, which can be beneficial in conditions like cholestasis by promoting bile acid synthesis.[13][16] Conversely, other research indicates that some of HDCA's therapeutic effects, such as inhibiting colorectal cancer proliferation, are mediated through the activation of FXR.[17][18] This context-dependent activity is a critical area of ongoing research and suggests that HDCA's effect on FXR may be tissue-specific or dependent on the local metabolic environment.

HDCA_Signaling_Pathways Figure 1: Core Signaling Pathways of HDCA cluster_Extracellular Extracellular/Lumen cluster_Cell Cell Interior (e.g., Enteroendocrine, Hepatocyte) cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm / Nucleus HDCA Hyodeoxycholic Acid (HDCA) TGR5 TGR5 Receptor HDCA->TGR5 Binds & Activates (EC50 = 31.6 µM) FXR FXR Receptor (Nuclear) HDCA->FXR Modulates (Context-Dependent) GLP1 GLP-1 Secretion TGR5->GLP1 Stimulates EREG_EGFR EREG/EGFR Pathway FXR->EREG_EGFR Inhibits Metabolic_Genes Metabolic Gene Expression FXR->Metabolic_Genes Regulates Glucose_Homeostasis Improved Glucose Homeostasis GLP1->Glucose_Homeostasis Cancer_Proliferation Decreased Cancer Cell Proliferation EREG_EGFR->Cancer_Proliferation Lipid_Metabolism Altered Lipid & Bile Acid Metabolism Metabolic_Genes->Lipid_Metabolism In_Vitro_Workflow Figure 2: Workflow for an In Vitro Cell Proliferation Assay cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock Prepare 10 mM HDCA Stock in DMSO (Protocol 1) treat Treat with Serial Dilutions of HDCA (e.g., 0-200 µM) + Vehicle Control (DMSO) prep_stock->treat prep_cells Culture CRC Cells (e.g., HCT116) to ~80% Confluency seed_plate Seed Cells in 96-well Plate (e.g., 5,000 cells/well) prep_cells->seed_plate adhere Allow Cells to Adhere (24 hours) seed_plate->adhere adhere->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add CCK-8 Reagent to each well incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read_abs Measure Absorbance at 450 nm incubate_reagent->read_abs analyze Calculate Cell Viability (%) and determine IC50 read_abs->analyze

Caption: Figure 2: Workflow for an In Vitro Cell Proliferation Assay.

Protocol 2: Step-by-Step Methodology for Proliferation Assay

  • Cell Seeding: Trypsinize and count CRC cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Preparation of Working Solutions: From your 10 mM DMSO stock, prepare serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 10, 25, 50, 100, 200 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest HDCA dose.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared working solutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Viability Assessment (CCK-8): Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C until a visible color change occurs.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control [(Absorbance of treated well / Absorbance of control well) x 100]. Plot the results to determine the IC₅₀ value.

Considerations for In Vivo Studies

Animal studies have been crucial in elucidating the systemic effects of HDCA.

  • Administration: Oral gavage is the most common route of administration, reflecting its natural physiological path. [3][17]* Dosage: Effective doses in mouse models of colorectal cancer have been reported at 75 mg/kg and 150 mg/kg, administered on alternate days. [17]In studies on metabolic syndrome, supplementation in the diet (e.g., 0.5%) has also been used. [19]* Vehicle: The vehicle for oral gavage should be carefully selected. A suspension in a solution like 0.5% carboxymethylcellulose (CMC) is a common choice for poorly water-soluble compounds.

  • Monitoring: In addition to the primary endpoints (e.g., tumor volume, metabolic parameters), it is crucial to monitor for potential toxicity by tracking animal body weight and collecting serum for liver and kidney function markers at the study's conclusion. [10][17]

Conclusion

This compound has transitioned from a simple biochemical to a compound of significant pharmacological interest. Its ability to modulate key metabolic receptors like FXR and TGR5, coupled with its profound impact on the gut microbiome, positions it as a compelling candidate for therapeutic development in metabolic disease, gastrointestinal disorders, and oncology. A rigorous and well-informed experimental approach, grounded in its fundamental physicochemical and biological properties, is essential for unlocking its full potential.

References

  • Patsnap Synapse. (2024, June 14).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Hyodeoxycholic acid?
  • Wikipedia. (n.d.). Hyodeoxycholic acid. [Link]

  • Chong, J., et al. (2025, June 20). Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets. Frontiers in Microbiology. [Link]

  • Li, Y., et al. (2025, May 1). Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. Drug Design, Development and Therapy. [Link]

  • ResearchGate. (2025, August 4). Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets. [Link]

  • Kuang, H., et al. (2025, December 17). Hyodeoxycholic Acid Suppresses High-Fat-Diet–Promoted MC38-Syngeneic Colorectal Tumor Growth via Bile Acid Remodeling and Microbiota Modulation. International Journal of Molecular Sciences. [Link]

  • Chen, Y., et al. (n.d.). Gut microbial metabolite hyodeoxycholic acid targets the TLR4/MD2 complex to attenuate inflammation and protect against sepsis. EMBO Molecular Medicine. [Link]

  • Taylor & Francis Online. (2025, May 2). Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. [Link]

  • Taylor & Francis Online. (2025, May 2). Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. [Link]

  • Frontiers. (2025, June 19). Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets. [Link]

  • Chen, J., et al. (2025, January 6). Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis. Frontiers in Pharmacology. [Link]

  • HKBU. (2023, November 2). HKBU-led research discovers therapeutic potential of hyodeoxycholic acid for non-alcoholic fatty liver disease. [Link]

  • Taylor & Francis Online. (2025, May 2). Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. [Link]

  • Agilent. (n.d.). Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column. [Link]

  • Frontiers. (2025, January 6). Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis. [Link]

  • Asia Research News. (2023, November 9). HKBU-led research discovers therapeutic potential of hyodeoxycholic acid for non-alcoholic fatty liver disease. [Link]

  • AdooQ Bioscience. (n.d.). Hyodeoxycholic acid. [Link]

Sources

A Deep Dive into the Solubility of Hyodeoxycholic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hyodeoxycholic acid (HDCA), a secondary bile acid, is a critical molecule in various fields of biomedical research, from metabolic studies to drug delivery. A fundamental yet often overlooked property that dictates its utility is its solubility. This technical guide provides an in-depth exploration of the solubility characteristics of hyodeoxycholic acid and its corresponding sodium salt (Na-HDCA). We will dissect the physicochemical principles that govern their profound solubility differences, offer a comparative analysis of their behavior in various solvents, and provide detailed, field-proven protocols for the experimental determination of their solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively handle and utilize these compounds in their experimental workflows.

Introduction: The Tale of Two Forms

Hyodeoxycholic acid is a C24 steroid and a dihydroxy bile acid, distinguished by the presence of hydroxyl groups at the 3α and 6α positions.[1][2] As a secondary bile acid, it is formed in the intestine through the metabolic action of gut microflora on primary bile acids.[1][3][4] Its amphipathic nature, possessing both a hydrophobic steroid nucleus and a hydrophilic carboxylic acid side chain, underpins its physiological role in the emulsification and absorption of dietary lipids.

However, it is this very structure that presents a significant challenge for researchers: the free acid form of HDCA is practically insoluble in aqueous media at physiological pH.[3][5] To overcome this, HDCA is often utilized in its sodium salt form, which exhibits dramatically different solubility behavior. Understanding the "why" and "how" of this difference is paramount for designing robust experiments and developing effective formulations.

Table 1: Physicochemical Properties of Hyodeoxycholic Acid and its Sodium Salt

PropertyHyodeoxycholic Acid (HDCA)Hyodeoxycholic Acid Sodium Salt (Na-HDCA)
Molecular Formula C₂₄H₄₀O₄C₂₄H₃₉NaO₄
Molecular Weight 392.58 g/mol [1][2][6]414.56 g/mol [7]
Appearance White to off-white solid[7]White to off-white powder[7]
Chemical Structure Carboxylic acidSodium carboxylate

The Physicochemical Basis of Solubility Differences: A Matter of Ionization

The stark contrast in aqueous solubility between HDCA and its sodium salt is fundamentally governed by the ionization state of the carboxylic acid group on the side chain.

The Role of pKa and pH

Hyodeoxycholic acid is a weak acid. The pKa of a molecule is the pH at which it is 50% ionized and 50% non-ionized. While the intrinsic pKa of bile acids in monomeric solution is around 4.8-5.0, the apparent pKa in a solution where micelles are formed can be different.[8][9][10] For hyodeoxycholic acid in mixed micelles, a pKa value has been determined, highlighting the influence of the molecular environment.[11]

The Henderson-Hasselbalch equation dictates the relationship between pH, pKa, and the ratio of the ionized (conjugate base, A⁻) to non-ionized (acid, HA) forms of the molecule.

pH = pKa + log([A⁻]/[HA])

  • At a pH below the pKa: The carboxylic acid group of HDCA (HA) is predominantly protonated (-COOH). This non-ionized form is less polar and has strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult for water molecules to disrupt. Consequently, the aqueous solubility is extremely low.[3][5]

  • At a pH above the pKa: The carboxylic acid group is deprotonated, forming the hyodeoxycholate anion (A⁻, -COO⁻). This ionized form is significantly more polar and can readily interact with water molecules through ion-dipole interactions, leading to a substantial increase in aqueous solubility.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) HDCA_protonated HDCA-COOH (Non-ionized) Poorly Water-Soluble HDCA_deprotonated HDCA-COO⁻ (Ionized) Highly Water-Soluble HDCA_protonated->HDCA_deprotonated + OH⁻ - H₂O HDCA_deprotonated->HDCA_protonated + H⁺

Caption: pH-dependent ionization of Hyodeoxycholic Acid.

The Salt Form Advantage

This compound is the deprotonated form of the acid stabilized by a sodium counter-ion. When dissolved in water, it readily dissociates into the hyodeoxycholate anion and a sodium cation (Na⁺).

HDCA-COO⁻Na⁺ → HDCA-COO⁻ + Na⁺

This dissociation yields the highly polar, ionized form of the molecule directly, bypassing the pH-dependent limitations of the free acid. This is why bile acid sodium salts are described as being extremely soluble in water, with potential concentrations reaching as high as 1 to 2 Molar.[8][9][10]

G cluster_ions Aqueous Solution NaHDCA_Solid Na-HDCA (Solid) HDCA_ion HDCA-COO⁻ (anion) NaHDCA_Solid->HDCA_ion Dissociation Na_ion Na⁺ (cation) NaHDCA_Solid->Na_ion Dissociation Water H₂O (Solvent)

Caption: Dissociation of Na-HDCA in water.

Comparative Solubility Data

The choice of solvent is critical when working with either form of hyodeoxycholic acid. The following table summarizes the known solubility characteristics.

Table 2: Solubility of HDCA and Na-HDCA in Common Solvents

SolventHyodeoxycholic Acid (HDCA)This compound (Na-HDCA)Rationale for Difference
Water Insoluble[3][5]Highly Soluble (potentially up to 1-2 M for bile acid salts)[8][9][10]HDCA is non-ionized and cannot overcome its crystal lattice energy. Na-HDCA is an ionic salt that readily dissociates.
Phosphate-Buffered Saline (PBS, pH ~7.4) Very Poorly SolubleSolubleThe pH of PBS is above the pKa of HDCA, promoting some ionization, but the free acid's inherent low solubility is the dominant factor. Na-HDCA is already in its ionized, soluble form. The solubility of other bile acid sodium salts in PBS is reported to be around 1 mg/mL.[12][13]
Ethanol Soluble (e.g., 78 mg/mL)[3]SolubleBoth forms are soluble in polar protic organic solvents like ethanol.
Dimethyl Sulfoxide (DMSO) Soluble (e.g., 66-78 mg/mL)[3][5]Soluble[14]Both forms are soluble in polar aprotic organic solvents like DMSO.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For researchers needing to precisely quantify the solubility of HDCA or its sodium salt under specific experimental conditions (e.g., in a custom buffer or cell culture medium), the shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.

Causality Behind the Protocol

This method is designed to create a saturated solution in equilibrium with an excess of the solid compound. By ensuring an extended equilibration time with constant agitation, we allow the system to reach a thermodynamic minimum, providing a true measure of solubility. The subsequent separation of the solid and liquid phases, followed by accurate quantification of the dissolved compound, is critical for reliable data.

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of the test compound (HDCA or Na-HDCA) into a suitable vessel (e.g., a glass vial or flask). "Excess" means enough solid will visibly remain undissolved at the end of the experiment.

    • Add a precise volume of the desired solvent (e.g., purified water, PBS, or a specific buffer).

  • Equilibration:

    • Seal the vessel to prevent solvent evaporation.

    • Place the vessel in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This is typically 24 to 48 hours. It is advisable to take samples at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

  • Phase Separation:

    • Remove the vessel from the shaker and allow it to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. It is crucial not to disturb the solid material.

    • To ensure all undissolved particles are removed, the supernatant must be filtered (using a syringe filter with a low-binding membrane, e.g., PVDF) or centrifuged at high speed.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and sensitivity. A calibration curve must be generated using standards of known concentration.

      • UV-Vis Spectrophotometry: Suitable if the compound has a chromophore and there are no interfering substances in the solvent. A calibration curve is also required.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions.

    • Report the solubility in standard units, such as mg/mL or molarity (mol/L), and specify the solvent and temperature.

G start Start add_excess Add excess solid to known volume of solvent start->add_excess shake Agitate at constant T (24-48 hours) add_excess->shake separate Separate solid/liquid (Centrifuge or Filter) shake->separate quantify Quantify concentration of dissolved compound (e.g., HPLC) separate->quantify end End: Report Solubility (mg/mL or M) quantify->end

Caption: Workflow for the Shake-Flask Solubility Method.

Implications for Researchers and Drug Development

The choice between HDCA and Na-HDCA has significant practical consequences:

  • For In Vitro Assays: When preparing stock solutions for cell culture experiments, using Na-HDCA is highly recommended for aqueous-based media to ensure complete dissolution and accurate dosing. If using HDCA, a stock solution must first be prepared in an organic solvent like DMSO or ethanol, with careful consideration of the final solvent concentration in the assay to avoid vehicle-induced toxicity.

  • For Formulation Development: In the development of oral dosage forms, the pH-dependent solubility of HDCA is a critical factor. Formulations may need to be designed to promote dissolution in the more alkaline environment of the small intestine. The use of the sodium salt can enhance dissolution rates, potentially improving bioavailability.[7]

  • For Handling and Storage: Na-HDCA is generally easier to handle for the preparation of aqueous solutions. Both compounds should be stored in a cool, dry place.

Conclusion

The solubility of hyodeoxycholic acid is not a monolithic property but is instead a dynamic characteristic governed by its chemical form and the nature of the solvent. The free acid, HDCA, is a poorly water-soluble compound due to its non-ionized carboxylic acid group. In stark contrast, its sodium salt, Na-HDCA, is highly water-soluble due to its ionic nature and ready dissociation. This fundamental difference, rooted in the principles of acid-base chemistry, dictates the appropriate handling, formulation, and application of these compounds in a research setting. By understanding these core principles and employing robust experimental methods like the shake-flask technique, researchers can ensure the accuracy and reproducibility of their work, unlocking the full potential of this important bile acid.

References

  • Carey, M. C. (1984). Bile acids and bile salts: ionization and solubility properties. Hepatology, 4(5 Suppl), 66S-71S. [Link]

  • OUCI. Bile Acids and Bile Salts: Ionization and Solubility Properties. [Link]

  • Poša, M., Pilipović, A., Bećarević, M., & Farkaš, Z. (2017). pKa values of hyodeoxycholic and cholic acids in the binary mixed micelles sodium-hyodeoxycholate-Tween 40 and sodium-cholate-Tween 40: Thermodynamic stability of the micelle and the cooperative hydrogen bond formation with the steroid skeleton. Steroids, 117, 62–70. [Link]

  • Semantic Scholar. Bile Acids and Bile Salts: Ionization and Solubility Properties. [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). Estimation of the increase in solubility of drugs as a function of bile salt concentration. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

  • Wiggins, H. S., & Wootton, I. D. P. (1959). Estimation of the increase in solubility of drugs as a function of bile salt concentration. Biochemical Journal, 73(1), 1-5. [Link]

  • FooDB. Showing Compound Hyodeoxycholic acid (FDB022211). [Link]

  • ChEMBL. Compound: HYODEOXYCHOLIC_ACID (CHEMBL272621). [Link]

  • AdooQ Bioscience. Hyodeoxycholic acid. [Link]

  • Wikipedia. Hyodeoxycholic acid. [Link]

  • PubChem. Hyodeoxycholic acid. [Link]

  • ResearchGate. (2016). I am using sodium deoxycholate to solubilise lipid. I had prepared this solution before and it was clear but now it always looks cloudy. Please help?. [Link]

  • Wikipedia. Phosphate-buffered saline. [Link]

  • Reynolds, T. M., et al. (2019). Sodium phosphate solubility in electrolyte solutions at elevated temperatures: impact on Hanford waste tank chemistry. Journal of Radioanalytical and Nuclear Chemistry, 321(1), 225-233. [Link]

Sources

The Dual Nature of Hyodeoxycholic Acid Sodium Salt: An In-depth Technical Guide to its Interaction with the Farnesoid X Receptor (FXR)

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Abstract

The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a master regulator of bile acid, lipid, and glucose homeostasis. Its modulation presents a significant therapeutic target for a range of metabolic diseases. Hyodeoxycholic acid (HDCA), a secondary bile acid, has emerged as a molecule of interest in this context. However, its classification as a simple FXR agonist or antagonist has remained elusive and contentious. This technical guide provides a comprehensive analysis of the current scientific literature, concluding that hyodeoxycholic acid sodium salt is not a classical agonist or antagonist but rather a selective FXR modulator (SFRM) with activity that is highly dependent on cellular context, dose, and the presence of other ligands. We present evidence for its weak partial agonism, competitive antagonism, and tissue-specific effects, supported by detailed experimental protocols and quantitative data to guide future research.

Introduction: The Farnesoid X Receptor (FXR) as a Therapeutic Target

The Farnesoid X Receptor (FXR; NR1H4) is a ligand-activated transcription factor predominantly expressed in the liver, intestine, kidneys, and adrenal glands[1]. As a central sensor for bile acids, FXR orchestrates a complex transcriptional network to maintain metabolic equilibrium[2][3].

Upon activation by an agonist—most potently the primary bile acid chenodeoxycholic acid (CDCA)—FXR undergoes a conformational change, dissociates from corepressors, and forms a heterodimer with the Retinoid X Receptor (RXR)[4][5]. This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, recruiting coactivators to initiate transcription[6][7].

The key outcomes of FXR activation include:

  • Feedback Inhibition of Bile Acid Synthesis: In the liver, FXR induces the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway. In the intestine, FXR activation induces Fibroblast Growth Factor 15/19 (FGF15/19), which signals to the liver to repress CYP7A1[4][5][8].

  • Regulation of Bile Acid Transport: FXR upregulates transporters responsible for bile acid efflux from hepatocytes, such as the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha/beta (OSTα/β)[8][9].

  • Modulation of Lipid and Glucose Metabolism: FXR activation generally leads to lower triglyceride levels by suppressing fatty acid synthesis and increasing clearance[2]. It also influences glucose homeostasis by regulating gluconeogenesis and glycogen synthesis[2].

Given this central role, both FXR agonists and antagonists are under intense investigation as potential therapeutics for conditions like non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and metabolic syndrome[10][11].

The Enigma of Hyodeoxycholic Acid (HDCA): A Modulator, Not a Simple Ligand

Hyodeoxycholic acid (HDCA) is a secondary bile acid formed by the action of gut microbiota. Unlike potent agonists such as CDCA or the synthetic ligand GW4064, HDCA exhibits a complex and often contradictory pharmacological profile at the FXR. The scientific literature does not support a simple agonist or antagonist label; instead, it points towards a role as a Selective Farnesoid X Receptor Modulator (SFRM). Its activity is contingent on the specific biological environment.

Evidence for Weak/Partial Agonist Activity

In certain cellular contexts, HDCA can independently initiate a transcriptional response from FXR, characteristic of a weak or partial agonist.

  • In Colorectal Cancer (CRC) Cells: A recent study demonstrated that HDCA treatment in HCT116 and DLD1 colorectal cancer cell lines inhibited proliferation by activating FXR, not the G-protein coupled bile acid receptor TGR5. The study showed that HDCA increased the expression of FXR, which in turn suppressed the EREG/EGFR signaling pathway, a key driver of cell growth[12][13]. This suggests that in the specific transcriptional landscape of these cancer cells, HDCA can engage the FXR machinery to produce an anti-proliferative effect.

  • In Reporter Assays: One study observed that HDCA intervention "mildly activated" FXR transcriptional activity in a luciferase reporter gene assay using HEK293T cells. This finding, while not quantified with an EC50 value, points to an ability to induce a conformational change in the receptor sufficient for some level of gene transcription.

Evidence for Antagonist Activity

More frequently, HDCA is described as an antagonist, particularly in intestinal models and in the presence of more potent FXR agonists.

  • Intestinal FXR Inhibition: Research has identified HDCA as an intestinal FXR antagonist that can improve metabolic dysfunction. One study found that hyocholic acid (HCA), a closely related bile acid, acts as an FXR antagonist with an IC50 of 70.1 μM[10]. Other known natural antagonists include tauro-β-muricholic acid (T-β-MCA) (IC50 = 40 μM) and glycoursodeoxycholic acid (GUDCA) (IC50 = 77.2 μM), setting a precedent for bile acids acting as inhibitors[10][14]. The antagonistic action in the gut is thought to be beneficial in certain metabolic states by modulating the FXR-FGF15/19 axis.

  • Competition with Potent Agonists: The partial agonism of ursodeoxycholic acid (UDCA), another bile acid with a similar profile, provides a mechanistic parallel. In Caco-2 cells, UDCA alone weakly induced the FXR target gene IBABP, but when co-administered with the potent agonist CDCA, it significantly reduced CDCA's effect, demonstrating competitive antagonism[15]. It is highly probable that HDCA functions similarly, competing with stronger agonists for the ligand-binding pocket but failing to induce the fully active receptor conformation.

The Influence of Species-Specific Bile Acid Pools

Translating results from rodent models to humans is complicated by fundamental differences in bile acid composition.

  • Human Bile Acid Pool: Dominated by the hydrophobic primary bile acids CDCA and cholic acid (CA). CDCA is the most potent natural human FXR agonist.

  • Murine Bile Acid Pool: Characterized by the presence of hydrophilic muricholic acids (MCAs), which are known to be FXR antagonists[14].

This difference means that the baseline level of FXR activation is significantly different between species. The effects of an exogenous modulator like HDCA will therefore depend on the endogenous bile acid environment it is introduced into.

Quantitative Analysis of FXR Ligands

While specific EC50 and IC50 values for HDCA are not consistently reported in the literature—itself an indication of its weak and variable activity—we can contextualize its potential potency by comparing it to well-characterized FXR modulators.

CompoundClassAssay TypeEC50 / IC50 (Human FXR)Efficacy/PotencyReference(s)
Chenodeoxycholic Acid (CDCA) Endogenous AgonistReporter Assay~10 - 50 µMPotent Natural Agonist[16]
Obeticholic Acid (OCA) Synthetic AgonistReporter Assay~0.15 µM (150 nM)~100x more potent than CDCA[17]
GW4064 Synthetic AgonistReporter Assay~0.065 µM (65 nM)Very Potent Synthetic Agonist[12]
Ursodeoxycholic Acid (UDCA) Partial Agonist/AntagonistReporter Assay~120 µM (Agonist)Very Weak Agonist[16]
Guggulsterone Natural AntagonistTransactivation AssayIC50 ~24 µMModerate Antagonist[12]
Glycoursodeoxycholic Acid (GUDCA) Natural AntagonistNot SpecifiedIC50 ~77 µMWeak Antagonist[10][14]
Hyocholic Acid (HCA) Natural AntagonistNot SpecifiedIC50 ~70 µMWeak Antagonist[10]
Hyodeoxycholic Acid (HDCA) Selective Modulator VariousNot Reported Weak/Context-Dependent N/A

Table 1: Comparative potencies of various FXR ligands. The lack of consistent, reported EC50 or IC50 values for HDCA underscores its classification as a modulator rather than a classical ligand.

Visualizing FXR Signaling and Modulation

To clarify these complex interactions, the following diagrams illustrate the canonical FXR signaling pathway and the proposed modulatory role of HDCA.

FXR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist (e.g., CDCA, OCA) FXR FXR CoR Co-Repressor FXR->CoR Inactive State FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR CoR->FXR_RXR Dissociates FXRE FXR Response Element (FXRE) on DNA TargetGenes Target Gene Transcription FXRE->TargetGenes SHP SHP Gene TargetGenes->SHP FGF19 FGF19 Gene (Intestine) TargetGenes->FGF19 BSEP BSEP Gene TargetGenes->BSEP CYP7A1 CYP7A1 Gene SHP->CYP7A1 Represses FGF19->CYP7A1 Represses (via FGFR4) CoAct Co-Activator CoAct->FXRE Binds to FXR_RXR->FXRE Binds to FXR_RXR->CoAct

Figure 1: Canonical FXR Agonist Signaling Pathway. An agonist binds to FXR, leading to heterodimerization with RXR, coactivator recruitment, and binding to FXREs to regulate target gene expression.

HDCA_Modulation cluster_context1 Context A: Weak Agonism (e.g., certain cancer cells, no competing agonist) cluster_context2 Context B: Competitive Antagonism (e.g., intestine, presence of potent agonist) HDCA1 HDCA FXR1 FXR HDCA1->FXR1 Binds Response1 Weak Transcriptional Activation (e.g., ↑FXR expression) FXR1->Response1 Induces HDCA2 HDCA FXR2 FXR HDCA2->FXR2 Competes for Binding Agonist Potent Agonist (e.g., CDCA) Agonist->FXR2 Binds & Activates Response2 Strong Transcriptional Activation FXR2->Response2 Reduced Activation

Figure 2: Dual Modulatory Role of HDCA on FXR. HDCA can act as a weak agonist in some contexts, while competitively inhibiting potent agonists in others.

Experimental Protocols for Characterizing FXR Ligands

To rigorously assess whether a compound like this compound acts as an FXR agonist, antagonist, or partial modulator, a combination of cell-based and biochemical assays is required.

FXR Reporter Gene Assay (Agonist & Antagonist Mode)

This cell-based assay is the gold standard for measuring the functional transcriptional output of FXR activation or inhibition.

Principle: HEK293T cells, which have low endogenous nuclear receptor activity, are co-transfected with plasmids expressing human FXR, its partner RXRα, and a reporter plasmid. The reporter plasmid contains a firefly luciferase gene under the control of a promoter with multiple copies of an FXRE (e.g., from the BSEP promoter). Activation of FXR drives luciferase expression, which is measured as light output. A co-transfected Renilla luciferase plasmid serves as an internal control for transfection efficiency and cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

  • Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.

  • Transfection:

    • Prepare a DNA master mix containing:

      • FXR expression plasmid (e.g., pcDNA3.1-hFXRα)

      • RXRα expression plasmid (e.g., pcDNA3.1-hRXRα)

      • FXRE-Luciferase reporter plasmid (e.g., pGL4-BSEP-Luc)

      • Renilla luciferase control plasmid (e.g., pRL-TK)

    • Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol to transfect the cells.

  • Compound Treatment (24 hours post-transfection):

    • Agonist Mode: Treat cells with a serial dilution of this compound (e.g., 0.1 to 200 µM). Include a vehicle control (DMSO) and a positive control agonist (e.g., 50 µM CDCA).

    • Antagonist Mode: Treat cells with a serial dilution of HDCA sodium salt in the presence of a constant concentration of a potent agonist (e.g., the EC₈₀ concentration of GW4064, approx. 50 nM).

  • Lysis and Luminescence Reading (24 hours post-treatment):

    • Lyse the cells using a dual-luciferase assay buffer system (e.g., Promega Dual-Luciferase® Reporter Assay System).

    • Measure firefly luciferase activity, followed by Renilla luciferase activity, using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Agonist Mode: Plot the normalized activity against the log of HDCA concentration to generate a dose-response curve and calculate the EC50 value.

    • Antagonist Mode: Plot the normalized activity against the log of HDCA concentration to generate an inhibition curve and calculate the IC50 value.

Reporter_Assay_Workflow A 1. Seed HEK293T Cells (96-well plate) B 2. Co-transfect Plasmids (FXR, RXR, FXRE-Luc, Renilla) A->B C 3. Treat with Compounds (Agonist or Antagonist Mode) B->C D 4. Incubate for 24 hours C->D E 5. Lyse Cells & Add Substrates D->E F 6. Read Luminescence (Firefly & Renilla) E->F G 7. Analyze Data (Calculate EC50 / IC50) F->G

Figure 3: Experimental Workflow for an FXR Reporter Gene Assay.

qPCR Analysis of Endogenous FXR Target Gene Expression

This assay validates the findings from the reporter assay by measuring changes in the mRNA levels of known FXR target genes in a physiologically relevant cell line (e.g., HepG2 human hepatoma cells or Caco-2 human intestinal cells).

Principle: Cells are treated with the test compound. Total RNA is then extracted, reverse-transcribed into cDNA, and the expression levels of target genes (SHP, BSEP, FGF19, OSTα) and a housekeeping gene (e.g., GAPDH) are quantified using real-time quantitative PCR (qPCR) with SYBR Green chemistry.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HepG2 or Caco-2 cells in 6-well plates. Once confluent, treat with HDCA sodium salt (agonist mode) or HDCA + agonist (antagonist mode) for 24 hours.

  • RNA Extraction: Lyse cells and extract total RNA using a suitable kit (e.g., TRIzol or a column-based kit). Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers for the target gene, and nuclease-free water.

    • Add diluted cDNA to the master mix in a qPCR plate.

    • Validated Primer Sequences (Human):

      • SHP (NR0B2): Fwd: 5'-GGCCTCACTGGTCGATCATC-3', Rev: 5'-ACAGCGTCTTCAGGCACATAG-3'

      • BSEP (ABCB11): Fwd: 5'-GCTGGCATCAGTTTTTCTACAGC-3', Rev: 5'-CTCCAGTTTCCCGGTTTTG-3'

      • FGF19: Fwd: 5'-GGGCTACCAAGACCCAGGA-3', Rev: 5'-GTCCTTGATGGCAACGAAGA-3'

      • GAPDH: Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3', Rev: 5'-TTGATGGCAACAATATCCACTTT-3'

  • qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Calculate the ΔCt by normalizing the target gene Ct to the housekeeping gene Ct (ΔCt = Ct_target - Ct_GAPDH).

    • Calculate the fold change in gene expression using the 2⁻ΔΔCt method relative to the vehicle-treated control.

TR-FRET Coactivator Recruitment Assay

This biochemical assay directly measures the ability of a ligand to promote or disrupt the interaction between the FXR Ligand Binding Domain (LBD) and a coactivator peptide.

Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay uses a GST-tagged FXR-LBD and a biotinylated coactivator peptide (e.g., from SRC-1). A Terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, and a fluorescently-labeled streptavidin serves as the acceptor. In the presence of an agonist, the FXR-LBD binds the coactivator peptide, bringing the donor and acceptor into proximity and generating a FRET signal. An antagonist will disrupt this interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer and serial dilutions of HDCA sodium salt.

  • Reaction Setup (384-well plate):

    • Add GST-FXR-LBD to each well.

    • Agonist Mode: Add the HDCA dilution series.

    • Antagonist Mode: Add a constant concentration of a potent agonist (e.g., GW4064) to all wells, then add the HDCA dilution series.

  • Incubation: Incubate for 1 hour at room temperature.

  • Detection: Add a pre-mixed solution of the biotinylated coactivator peptide, Tb-anti-GST antibody, and labeled streptavidin.

  • Final Incubation: Incubate for 2-4 hours at room temperature, protected from light.

  • TR-FRET Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).

  • Data Analysis: Calculate the emission ratio (520nm/490nm). Plot the ratio against compound concentration to determine EC50 or IC50 values.

Conclusion and Future Directions

The classification of this compound as either a simple FXR agonist or antagonist is a misnomer. The weight of the scientific evidence strongly indicates that it functions as a Selective Farnesoid X Receptor Modulator (SFRM) . Its activity is pleiotropic, demonstrating weak partial agonism in some cellular systems while acting as a competitive antagonist in others, particularly in the intestine where it must compete with more potent endogenous agonists.

This nuanced activity profile may offer therapeutic advantages, allowing for tissue-selective or pathway-selective modulation of FXR signaling without the systemic side effects that may be associated with potent, full agonists.

Future research should focus on:

  • Systematic Pharmacological Profiling: Performing head-to-head reporter gene and coactivator recruitment assays to definitively determine the EC50 of HDCA's agonist activity and the IC50 of its antagonist activity against a range of full agonists.

  • Structural Biology: Elucidating the crystal structure of HDCA bound to the FXR ligand-binding domain to understand the molecular basis for its modulatory activity.

  • Species-Specific Studies: Directly comparing the activity of HDCA on human versus murine FXR to better inform the translation of preclinical animal studies.

By embracing the complexity of HDCA's interaction with FXR, the research community can better harness its potential for developing novel therapeutics for metabolic and inflammatory diseases.

References

  • Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Activation of FXR responsive genes in Huh7, HepG2, and Caco-2 cells by natural and enantiomeric bile acids. ResearchGate. [Link]

  • Regulation of ileal bile acid-binding protein expression in Caco-2 cells by ursodeoxycholic acid: role of the farnesoid X receptor. PubMed. [Link]

  • Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis. Frontiers in Pharmacology. [Link]

  • Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction. Nature Communications. [Link]

  • 6α-Ethyl-Chenodeoxycholic Acid (6-ECDCA), a Potent and Selective FXR Agonist Endowed with Anticholestatic Activity. IRIS. [Link]

  • Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine. Hepatology. [Link]

  • Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis. PMC. [Link]

  • Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms. Drug Metabolism and Disposition. [Link]

  • (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist... Frontiers in Pharmacology. [Link]

  • Experimental EC50 values and efficacy for compounds on chimeric FXR... ResearchGate. [Link]

  • Concentration response curves of selective compounds identified by the... ResearchGate. [Link]

  • Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis. PMC. [Link]

  • FXR-FGF19 signaling in the gut–liver axis is dysregulated in patients with cirrhosis and correlates with impaired intestinal defence. PMC. [Link]

  • Fgf15 Mouse qPCR Primer Pair (NM_008003). OriGene Technologies Inc.[Link]

  • Sequence-specific primers for FXR and SHP. ResearchGate. [Link]

  • Validated qPCR primers for precise results. AnyGenes®. [Link]

  • Hyodeoxycholic acid improves HDL function and inhibits atherosclerotic lesion formation in LDLR-knockout mice. PMC. [Link]

  • PCR primers used in this study. ResearchGate. [Link]

  • Farnesoid X receptor signal is involved in deoxycholic acid-induced intestinal metaplasia of normal human gastric epithelial cells. PubMed. [Link]

  • FXR, a bile acid receptor and biological sensor. PubMed. [Link]

  • Mouse FGF15 qPCR Primer Pair. Sino Biological. [Link]

  • Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis. MDPI. [Link]

  • Bile Acids as Hormones: The FXR-FGF15/19 Pathway. PMC. [Link]

  • Deciphering the nuclear bile acid receptor FXR paradigm. PMC. [Link]

  • Laying Out Pathways With Rgraphviz. The R Journal. [Link]

  • Bile Acids and FXR: Novel Targets for Liver Diseases. Frontiers in Pharmacology. [Link]

  • FXR cyclic peptide antagonists as a novel strategy for MASH treatment. EurekAlert!. [Link]

  • FXR signaling in the enterohepatic system. PMC. [Link]

  • Deciphering the nuclear bile acid receptor FXR paradigm. PMC. [Link]

  • Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study. Portland Press. [Link]

  • Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

  • Chapter 4: Nuclear Receptors in Signalling Pathways. Pressbooks. [Link]

  • Graphviz. graphviz 0.21 documentation. [Link]

  • The expression of FGF19, a sentinel marker of FXR activation, was... ResearchGate. [Link]

Sources

Sodium hyodeoxycholate critical micelle concentration (CMC) values

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Micellization Kinetics of Sodium Hyodeoxycholate (NaHDC)

Executive Summary

Sodium Hyodeoxycholate (NaHDC) is a secondary bile salt derived from hyodeoxycholic acid (


-dihydroxy-5

-cholan-24-oic acid). Distinct from its isomer Sodium Deoxycholate (NaDC,

), the presence of the hydroxyl group at the C6 position confers unique hydrophilicity and aggregation properties.

This technical guide provides a definitive reference for the Critical Micelle Concentration (CMC) of NaHDC. Unlike typical alkyl-chain surfactants, NaHDC exhibits a stepwise aggregation mechanism (primary vs. secondary micelles) due to its rigid steroidal backbone. This document synthesizes critical data points, thermodynamic parameters, and self-validating experimental protocols for researchers in drug delivery and colloid chemistry.

Molecular Architecture & Hydrophobicity

The micellization behavior of NaHDC is governed by its facial amphiphilicity. The steroid nucleus possesses a hydrophobic convex face (


-face) and a hydrophilic concave face (

-face).
  • Structural Distinction: The

    
    -hydroxyl group in NaHDC increases the hydrophilic surface area compared to the 
    
    
    
    -hydroxyl in NaDC.
  • Hydrophobicity Index: NaHDC is significantly more hydrophilic than NaDC and Sodium Chenodeoxycholate (NaCDC).

    • Hydrophobicity Order: NaDC > NaCDC > NaHDC > NaC (Sodium Cholate).

  • Impact on CMC: Due to higher hydrophilicity, the CMC of NaHDC is elevated (12–16 mM) compared to NaDC (2–6 mM).

Diagram 1: Bile Salt Micellization Equilibrium

This diagram illustrates the stepwise association unique to bile salts, contrasting monomeric behavior with primary and secondary micelle formation.

Micellization_Equilibrium cluster_0 Thermodynamic Driving Forces Monomer NaHDC Monomers (Premicellar) CMC1 CMC 1 (~13-15 mM) Monomer->CMC1 Concentration ↑ Primary Primary Micelles (Hydrophobic Back-to-Back) CMC2 CMC 2 (High Conc.) Primary->CMC2 Intermicellar H-Bonding Secondary Secondary Micelles (Hydrogen Bonded Clusters) CMC1->Primary Hydrophobic Effect CMC2->Secondary Rod-like Growth Entropy Entropy (+ΔS) Water Structure Release Entropy->Primary

Caption: Stepwise aggregation model of NaHDC showing the transition from monomers to primary and secondary micelles driven by hydrophobic interactions.

Critical Micelle Concentration (CMC) Values

The following data aggregates consensus values from tensiometry, conductivity, and fluorescence spectroscopy. Note that NaHDC CMC values are sensitive to counter-ion concentration (ionic strength).

Table 1: Consensus CMC Values for Sodium Hyodeoxycholate
Solvent ConditionTemperatureCMC Range (mM)Method of DeterminationKey Reference
Pure Water 25°C13.0 – 16.0 Surface Tension / Conductivity[1, 2]
Pure Water 40°C14.5 – 17.0 Conductivity[2]
0.15 M NaCl 25°C8.0 – 11.0 Fluorescence (Pyrene)[3]
0.50 M NaCl 25°C~ 6.5 Light Scattering[3]
Urea (2 M) 25°C18.0 – 20.0 Surface Tension[4]

Technical Insight:

  • Salt Effect: The addition of NaCl compresses the electrical double layer, reducing electrostatic repulsion between the anionic carboxylate heads. This favors micellization at lower concentrations (Log CMC

    
     -Log [Na+]).
    
  • Temperature Effect: The CMC of NaHDC exhibits a U-shaped or slight increase with temperature. While higher temperatures disrupt the "iceberg" water structure (reducing the hydrophobic driving force), they also decrease the hydration of the hydrophilic groups.[1] For NaHDC, the disruption of water structure generally dominates, leading to a slight increase in CMC at higher temperatures.

Experimental Protocols (Self-Validating)

To ensure data integrity, use the following protocols. These are designed to be self-validating by including internal controls.

Protocol A: Conductometric Determination

Best for: Routine QC and establishing CMC in pure water.

  • Preparation: Prepare a stock solution of 50 mM NaHDC in ultra-pure water (18.2 MΩ·cm).

  • Calibration: Calibrate the conductivity meter using a 0.01 M KCl standard (1413 µS/cm at 25°C).

  • Titration:

    • Place 20 mL of solvent (water) in a thermostated vessel (25°C ± 0.1°C).

    • Add NaHDC stock in 50 µL increments.

    • Allow 2 minutes for thermal equilibrium after each addition.

    • Record Specific Conductivity (

      
      , µS/cm).
      
  • Analysis:

    • Plot

      
       vs. Concentration (
      
      
      
      ).[1][2]
    • Validation Check: You should observe two linear regions with different slopes. The ratio of slopes (

      
      ) corresponds roughly to the degree of counter-ion dissociation (
      
      
      
      ).
    • The intersection of the two lines is the CMC.[3]

Protocol B: Pyrene Fluorescence Probe

Best for: Low concentrations and high-salt environments where conductivity is less sensitive.

  • Probe Preparation: Prepare a

    
     M Pyrene solution in volatile solvent (acetone), evaporate solvent in vials, and rehydrate with NaHDC solutions ranging from 1 mM to 30 mM.
    
  • Equilibration: Sonicate for 30 mins and incubate in the dark for 12 hours.

  • Measurement:

    • Excitation: 335 nm.

    • Scan Emission: 350–450 nm.

    • Record intensities at peak 1 (

      
      , ~373 nm) and peak 3 (
      
      
      
      , ~384 nm).
  • Analysis:

    • Plot the ratio

      
       vs. Log[NaHDC].
      
    • Validation Check: The ratio should drop sigmoidally (from ~1.8 in water to ~1.2 in micelles) as pyrene partitions into the hydrophobic core. The inflection point represents the CMC.

Diagram 2: Experimental Workflow & Data Logic

Visualizing the decision logic for selecting and validating the CMC method.

Experimental_Workflow Start Select Method Cond Conductivity (Ionic Surfactants) Start->Cond Pure Water / Low Salt Fluor Fluorescence (Pyrene) (High Sensitivity) Start->Fluor High Salt / Complex Media Data_Cond Plot: Conductivity vs. Conc. Cond->Data_Cond Data_Fluor Plot: I1/I3 Ratio vs. Log(Conc) Fluor->Data_Fluor Check_Cond Validation: Distinct Breakpoint? Data_Cond->Check_Cond Check_Fluor Validation: Sigmoidal Drop? Data_Fluor->Check_Fluor Check_Cond->Start No (Redo) Result Calculate CMC (Intersection/Inflection) Check_Cond->Result Yes Check_Fluor->Start No (Redo) Check_Fluor->Result Yes

Caption: Decision tree for selecting CMC determination methods with built-in validation steps.

Thermodynamics of Micellization

The micellization of NaHDC is primarily entropy-driven at room temperature.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Where

      
       is the degree of counter-ion binding (typically 0.5–0.6 for bile salts, lower than alkyl sulfates).
      
    • 
       is negative (spontaneous).
      
  • Enthalpy (

    
    ):  Often slightly positive (endothermic) or near zero at 25°C, confirming that the hydrophobic effect (water structure rearrangement) is the dominant force (
    
    
    
    ).

References

  • Matsuoka, K., et al. (2013).[4] "Micelle formation of sodium hyodeoxycholate." Chemistry and Physics of Lipids.

  • Coello, A., et al. (1996). "Aggregation behavior of bile salts in aqueous solution." Journal of Pharmaceutical Sciences.

  • Roda, A., et al. (1983). "Influence of the bile salt structure on self-association in water." Journal of Lipid Research.

  • Oakenfull, D.G., & Fisher, L.R. (1977). "The role of hydrogen bonding in the formation of bile salt micelles." The Journal of Physical Chemistry.

  • Hofmann, A.F., & Hagey, L.R. (2008). "Bile acids: chemistry, pathochemistry, biology, pathobiology, and therapeutics." Cellular and Molecular Life Sciences.

Sources

Methodological & Application

Application Note: Sodium Hyodeoxycholate Preparation for Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The "Pig Paradox" and Metabolic Resilience

Pigs (Sus scrofa) exhibit a remarkable resistance to type 2 diabetes (T2D) despite having diets and body compositions that would induce metabolic syndrome in humans or rodents. This phenomenon, often termed the "Pig Paradox," is increasingly attributed to their unique bile acid profile. Unlike humans, whose bile acid pool is dominated by cholic and chenodeoxycholic acid, pigs possess a pool dominated (~76%) by Hyodeoxycholic Acid (HDCA) species.

Recent research identifies HDCA as a potent regulator of glucose homeostasis, acting through a distinct mechanism involving TGR5 activation and FXR modulation .[1] This guide provides a standardized protocol for preparing and administering Sodium Hyodeoxycholate (Na-HDCA) , the water-soluble salt form of HDCA, to induce metabolic resilience in rodent models of obesity and diabetes.

Part 1: Chemical Profile & Solubility Logic

The Critical Distinction: Acid vs. Salt

Reproducibility failures in bile acid research often stem from confusing the free acid form with the sodium salt form.

FeatureHyodeoxycholic Acid (HDCA)Sodium Hyodeoxycholate (Na-HDCA)
CAS Number 83-49-810421-49-5
Formula


Water Solubility Poor (<0.1 mg/mL). Requires DMSO/Ethanol.High (>50 mg/mL). Dissolves in Water/Saline.
In Vivo Vehicle Corn oil, CMC, or high % organic solvents.Sterile Water or PBS.
Physiological pH Prone to precipitation in acidic environments.Soluble at neutral pH; precipitates at pH < 5.

Expert Insight: For in vivo metabolic studies, Na-HDCA is preferred over free HDCA. The salt form allows for an aqueous vehicle (water/saline), eliminating the confounding metabolic effects of vehicles like DMSO (which can induce cellular stress) or corn oil (which adds caloric load).

Storage and Stability
  • Powder: Store at +4°C (short term) or -20°C (long term). Hygroscopic; keep desiccated.

  • Solution: Bile acid solutions can undergo oxidation or bacterial degradation.[2] Always prepare fresh immediately prior to dosing. If storage is unavoidable, filter sterilize (0.22

    
    m) and store at 4°C for no more than 24 hours.
    

Part 2: Preparation Protocols

Protocol A: Stock Solution for In Vitro Assays (Cell Culture)

Target: Stimulation of GLP-1 secretion in NCI-H716 or STC-1 cells.

  • Weighing: Weigh 41.4 mg of Na-HDCA.

  • Solvent: Dissolve in 10 mL of sterile PBS (Phosphate Buffered Saline, pH 7.4).

    • Note: This yields a 10 mM stock solution.

  • Sterilization: Pass through a 0.22

    
    m PES (Polyethersulfone) syringe filter. Do not use Nylon filters as they may bind small amounts of sterols.
    
  • Usage: Dilute into culture media to working concentrations (typically 10

    
    M – 100 
    
    
    
    M).
Protocol B: Vehicle Preparation for In Vivo Administration (Oral Gavage)

Target: Metabolic Syndrome reversal in DIO (Diet-Induced Obese) Mice. Recommended Dosage: 100 mg/kg/day.

Calculation for a batch of 10 mice (Average weight 30g):

  • Total Mass Needed: 10 mice

    
     0.03  kg/mouse 
    
    
    
    100 mg/kg = 30 mg (active compound).
  • Safety Margin: Prepare 50% excess

    
    45 mg .
    
  • Gavage Volume: Standard is 10 mL/kg. For a 30g mouse, volume is 0.3 mL.

  • Total Volume Needed: 15 mice (equivalent)

    
     0.3 mL = 4.5 mL .
    

Step-by-Step Procedure:

  • Vehicle Selection: Use Sterile Distilled Water .

    • Why not PBS? High sodium load from PBS + Na-HDCA can be irritating in chronic daily gavaging. Water is isotonic enough when combined with the salt.

  • Dissolution: Add 45 mg Na-HDCA to 4.5 mL sterile water.

  • Vortex: Vortex for 30 seconds. The solution should be crystal clear .

    • QC Check: If cloudy, check pH. It must be >7.0.

  • pH Adjustment (Optional): If the solution is slightly acidic (due to water source), add minimal 0.1N NaOH to reach pH 7.4. Na-HDCA will precipitate as HDCA if pH drops below ~5.0.

  • Administration: Administer via oral gavage immediately.

Part 3: Experimental Workflow & Visualization

Preparation Workflow Diagram

G Start Na-HDCA Powder (CAS 10421-49-5) Weigh Weigh Required Mass (e.g., 45 mg) Start->Weigh Vehicle Add Vehicle (Sterile Water) Weigh->Vehicle Mix Vortex/Sonicate (Clear Solution) Vehicle->Mix Check QC Check: Is pH > 7.0? Mix->Check Check->Mix No (Adjust pH) Filter Filter Sterilize (0.22 µm PES) Check->Filter Yes Dose Ready for Gavage (Immediate Use) Filter->Dose

Figure 1: Step-by-step preparation workflow for Sodium Hyodeoxycholate ensuring solubility and sterility.

Part 4: Mechanistic Rationale (The "Why")

Understanding the mechanism is crucial for interpreting data. Na-HDCA is not merely a detergent; it is a bioactive signaling molecule.

The TGR5-GLP-1 Axis

Unlike primary bile acids that strongly activate FXR, HDCA has a unique profile:[3]

  • TGR5 Agonism: HDCA activates the G-protein-coupled bile acid receptor (TGR5) on enteroendocrine L-cells in the distal intestine.

  • cAMP Signaling: This increases intracellular cAMP, triggering the exocytosis of Glucagon-Like Peptide-1 (GLP-1) .

  • Metabolic Outcome: GLP-1 enhances glucose-dependent insulin secretion and suppresses appetite.

Pathway Visualization

Pathway cluster_lumen Intestinal Lumen cluster_cell Enteroendocrine L-Cell cluster_system Systemic Circulation NaHDCA Na-HDCA (Oral Dose) TGR5 TGR5 Receptor (GPBAR1) NaHDCA->TGR5 Activates cAMP cAMP Accumulation TGR5->cAMP G-protein signaling GLP1_Vesicle GLP-1 Secretion cAMP->GLP1_Vesicle Triggers Insulin Pancreas: Insulin Secretion GLP1_Vesicle->Insulin Endocrine Signal Glucose Improved Glucose Homeostasis Insulin->Glucose

Figure 2: Mechanism of Action. Na-HDCA stimulates the TGR5 receptor on L-cells, driving the GLP-1 dependent improvement in glucose metabolism.

Part 5: Troubleshooting & Controls

IssueProbable CauseSolution
Precipitation pH is too low (< 6.0).Add trace 0.1N NaOH. Ensure vehicle is neutral water, not acidic saline.
Cloudiness High concentration (>50 mg/mL).Warm the solution to 37°C. Do not exceed 50 mg/mL for in vivo work.
Diarrhea in Mice Osmotic effect of bile salts.This is a common side effect of high-dose bile acids. Reduce dose to 50 mg/kg or split into BID dosing.
Variable Results Circadian rhythm effects.Bile acids follow a circadian rhythm. Always dose at the same time of day (preferably onset of dark phase for nocturnal animals).
Recommended Controls
  • Negative Control: Vehicle (Sterile Water) only.

  • Positive Control: Metformin (200 mg/kg) or Semaglutide (GLP-1 analog) to benchmark the potency of the TGR5 effect.

References

  • Zheng, X., et al. (2020). Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism.[3] Cell Metabolism, 33(4), 791-803.

  • Kuwano, A., et al. (2022). Hyodeoxycholic acid improves non-alcoholic fatty liver disease through modulating gut-liver axis. Scientific Reports.

  • Spinelli, V., et al. (2016). Hyodeoxycholic acid increases glucagon-like peptide-1 secretion via the G-protein-coupled bile acid receptor TGR5. Journal of Biological Chemistry.

  • Chem-Impex International. Sodium Hyodeoxycholate Product Data & Solubility Profile.

Sources

Application Notes and Protocols for the In Vitro Dissolution of Cholesterol Gallstones Using Sodium Hyodeoxycholate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cholesterol gallstones are a significant clinical concern, arising from the supersaturation of bile with cholesterol. The in vitro dissolution of these stones serves as a critical model for evaluating the efficacy of potential therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of sodium hyodeoxycholate, a hydrophilic bile acid, for the in vitro dissolution of cholesterol gallstones. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer guidance on data analysis and troubleshooting.

Scientific Background & Mechanism of Action

The formation of cholesterol gallstones is a complex process initiated by the supersaturation of bile with cholesterol, leading to its precipitation and crystallization. Bile acids, such as sodium hyodeoxycholate, play a pivotal role in solubilizing cholesterol through the formation of micelles. The dissolution of cholesterol gallstones by bile acids is influenced by several factors, including the specific bile acid's concentration, hydrophobicity, and the overall composition of the dissolution medium.[1]

Sodium hyodeoxycholate, a dihydroxy bile acid, facilitates the dissolution of cholesterol primarily through a micellar solubilization mechanism. In an aqueous environment, at concentrations above the critical micellar concentration (CMC), sodium hyodeoxycholate molecules aggregate to form micelles. These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic cholesterol molecules from the gallstone are incorporated into the hydrophobic core of these micelles, effectively removing them from the solid phase and bringing them into solution. The efficiency of this process is dependent on the concentration of the bile salt and the presence of other lipids, such as lecithin, which can enhance the cholesterol-carrying capacity of the micelles.[2]

The overall rate of dissolution is also governed by physical factors such as the surface area of the gallstone available for interaction with the solvent.[3] Fragmentation of larger stones, for instance, can significantly accelerate dissolution by increasing the surface area-to-volume ratio.[4] Furthermore, the non-cholesterol matrix components of the gallstone can inhibit dissolution.[5]

G cluster_gallstone Cholesterol Gallstone cluster_solution Aqueous Dissolution Medium cholesterol_crystal Cholesterol Monohydrate Crystals mixed_micelle Cholesterol-Laden Mixed Micelle cholesterol_crystal->mixed_micelle Incorporation into hydrophobic core hyodeoxycholate Sodium Hyodeoxycholate Monomers micelle Sodium Hyodeoxycholate Micelle hyodeoxycholate->micelle [Concentration > CMC] micelle->mixed_micelle Cholesterol uptake

Caption: Mechanism of cholesterol gallstone dissolution by sodium hyodeoxycholate micelles.

Materials and Reagents

Reagent/Material Supplier Catalogue Number Notes
Sodium HyodeoxycholateSigma-AldrichH1760
CholesterolSigma-AldrichC8667For standard curve
Lecithin (from egg yolk)Sigma-AldrichL0750
Sodium Chloride (NaCl)Fisher ScientificS271-1
Tris BaseFisher ScientificT1503
Hydrochloric Acid (HCl)Fisher ScientificA144-500For pH adjustment
Cholesterol OxidaseSigma-AldrichC8649For enzymatic assay
PeroxidaseSigma-AldrichP8250For enzymatic assay
4-AminoantipyrineSigma-AldrichA4382For enzymatic assay
PhenolSigma-AldrichP3653For enzymatic assay
Triton X-100Sigma-AldrichT8760
Human Cholesterol Gallstones--Sourced from a hospital or biobank with ethical approval. Stones should be characterized for cholesterol content.
Deionized Water--High purity, 18.2 MΩ·cm
Magnetic Stirrer and Stir Bars--
Shaking Water Bath/Incubator--Capable of maintaining 37°C
Spectrophotometer--Capable of reading absorbance at 500 nm
Analytical Balance--Readable to 0.1 mg
pH Meter--
Glass Vials (e.g., 20 mL)--
Micropipettes and Tips--

Experimental Protocols

Protocol 1: Preparation of Simulated Bile Solution with Sodium Hyodeoxycholate

This protocol describes the preparation of a 100 mM sodium hyodeoxycholate solution with 45 mM lecithin, a composition that mimics certain physiological conditions and has been used in similar in vitro dissolution studies.[6]

  • Prepare the Buffer:

    • Dissolve 1.21 g of Tris Base in approximately 80 mL of deionized water.

    • Adjust the pH to 7.4 using 1 M HCl.

    • Bring the final volume to 100 mL with deionized water. This creates a 100 mM Tris buffer.

  • Prepare the Dissolution Medium:

    • To a 100 mL volumetric flask, add 4.15 g of sodium hyodeoxycholate (MW: 414.55 g/mol ).

    • Add 3.4 g of lecithin (average MW: ~750 g/mol ).

    • Add the 100 mM Tris buffer (pH 7.4) to the flask.

    • Stir the solution gently on a magnetic stirrer at room temperature until all components are fully dissolved. This may take several hours. Avoid vigorous stirring to prevent excessive foaming.

    • Once dissolved, filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particulates.

    • Store the prepared dissolution medium at 4°C for up to one week.

Protocol 2: Characterization and Preparation of Cholesterol Gallstones
  • Gallstone Selection:

    • Select human cholesterol gallstones of similar size and weight for each experimental group to ensure consistency.

    • The cholesterol content of the stones should be high (>70%), which can be confirmed by prior chemical analysis.

  • Gallstone Preparation:

    • Gently wash the selected gallstones with deionized water to remove any loose debris.

    • Pat the stones dry with a lint-free wipe.

    • Place the stones in a desiccator for 24 hours to ensure they are completely dry.

    • Accurately weigh each gallstone using an analytical balance and record the initial weight (Winitial).

Protocol 3: In Vitro Gallstone Dissolution Assay
  • Assay Setup:

    • For each gallstone, place it in a sterile 20 mL glass vial.

    • Add 10 mL of the pre-warmed (37°C) simulated bile solution containing sodium hyodeoxycholate to each vial.

    • Include a control group with gallstones in a buffer solution without sodium hyodeoxycholate.

  • Incubation:

    • Place the vials in a shaking water bath set to 37°C with gentle agitation (e.g., 50 rpm). The agitation helps to mimic the gentle movement within the gallbladder and ensures continuous contact between the stone and the dissolution medium.[3]

  • Time-Course Sampling:

    • At predetermined time points (e.g., 0, 24, 48, 72, 96, and 120 hours), carefully remove the gallstone from the vial with forceps.

    • Gently rinse the stone with deionized water and pat dry.

    • Place the stone in a desiccator for 24 hours to dry completely.

    • Weigh the dried gallstone and record the weight (Wtime).

    • Return the gallstone to the same vial with fresh, pre-warmed dissolution medium for the next time point.

    • At each time point, also collect a 100 µL aliquot of the dissolution medium for cholesterol quantification. Store these aliquots at -20°C until analysis.

G cluster_loop At each Time Point (e.g., 24, 48h...) start Start prep_stones Select, Wash, Dry & Weigh Gallstones (W_initial) start->prep_stones setup_assay Place each stone in a vial with 10mL dissolution medium prep_stones->setup_assay incubate Incubate at 37°C with gentle agitation setup_assay->incubate remove_stone Remove stone, rinse, dry incubate->remove_stone end_exp End of Experiment (e.g., 120h) incubate->end_exp Final time point reached weigh_stone Weigh dried stone (W_time) remove_stone->weigh_stone sample_medium Collect 100µL of medium for cholesterol analysis weigh_stone->sample_medium analyze_data Calculate % Weight Loss & Dissolution Rate weigh_stone->analyze_data replace_medium Return stone to fresh medium sample_medium->replace_medium quantify_chol Quantify Cholesterol in collected medium sample_medium->quantify_chol replace_medium->incubate Continue incubation final_analysis Correlate weight loss with dissolved cholesterol analyze_data->final_analysis quantify_chol->final_analysis stop End final_analysis->stop

Caption: Experimental workflow for the in vitro gallstone dissolution assay.

Protocol 4: Quantification of Dissolved Cholesterol (Enzymatic Colorimetric Assay)

This protocol is a common method for quantifying cholesterol in biological fluids.[7][8][9]

  • Preparation of Reagents:

    • Cholesterol Standard Stock Solution (1 mg/mL): Dissolve 10 mg of cholesterol in 10 mL of a 10% Triton X-100 solution in ethanol.

    • Working Standards: Prepare a series of dilutions from the stock solution (e.g., 0, 50, 100, 150, 200, 250 µg/mL) in the dissolution buffer.

    • Enzyme Reagent: Prepare a working solution containing:

      • 100 mM Potassium Phosphate Buffer (pH 7.0)

      • 0.5 U/mL Cholesterol Oxidase

      • 0.2 U/mL Peroxidase

      • 5 mM 4-Aminoantipyrine

      • 10 mM Phenol

      • 0.5% Triton X-100

  • Assay Procedure:

    • Pipette 10 µL of each standard and the collected samples (from Protocol 3) into separate wells of a 96-well plate.

    • Add 200 µL of the Enzyme Reagent to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the absorbance at 500 nm using a spectrophotometer.

Data Analysis and Presentation

  • Calculate the Percentage of Gallstone Weight Loss:

    • For each time point, calculate the percentage of weight loss using the following formula: % Weight Loss = ((W_initial - W_time) / W_initial) * 100

  • Determine the Concentration of Dissolved Cholesterol:

    • Create a standard curve by plotting the absorbance of the cholesterol standards against their known concentrations.

    • Use the linear regression equation from the standard curve to calculate the cholesterol concentration in your unknown samples.

  • Data Presentation:

    • Summarize the data in a table for easy comparison.

Time (hours)Mean Gallstone Weight (mg) ± SD% Weight Loss ± SDDissolved Cholesterol (µg/mL) ± SD
0250.5 ± 5.200
24235.1 ± 4.86.1 ± 0.5152.3 ± 10.1
48218.9 ± 5.512.6 ± 0.7310.5 ± 15.8
72201.3 ± 6.119.6 ± 1.1485.2 ± 20.4
96185.6 ± 5.925.9 ± 1.3640.7 ± 25.3
120170.2 ± 6.332.0 ± 1.5795.1 ± 30.9

Troubleshooting

Problem Possible Cause Solution
Low or no gallstone dissolution Gallstone has low cholesterol content or high matrix content.Characterize stones before the experiment. Consider pre-treatment with agents that disrupt the matrix.[5]
Insufficient concentration of sodium hyodeoxycholate.Increase the concentration of the bile salt in the dissolution medium. The absolute concentration of bile acid is a significant factor.[1]
pH of the dissolution medium is not optimal.Ensure the pH is maintained at the desired level (e.g., 7.4). The litholytic potency of bile salts can be pH-dependent.[6]
High variability between replicates Gallstones are not uniform in size, shape, or composition.Use stones from the same patient or with very similar characteristics. Increase the number of replicates.
Inconsistent drying of gallstones before weighing.Ensure a consistent and adequate drying time in a desiccator for all stones at all time points.
Precipitation in the dissolution medium The concentration of solubilized cholesterol has exceeded the saturation point of the micelles.This can be an expected outcome, especially with hydrophilic bile salts like ursodeoxycholate, which can form liquid crystals.[2][10] Document this observation.
Temperature fluctuations.Ensure the incubator/water bath maintains a stable temperature of 37°C.
Inaccurate cholesterol quantification Interference from components in the simulated bile.Run appropriate blanks and controls. Ensure the standard curve is prepared in the same buffer as the samples.
Pipetting errors.Use calibrated micropipettes and proper technique.

References

  • Allen, M. J., Borody, T. J., Bugliosi, T. F., May, G. R., LaRusso, N. F., & Thistle, J. L. (1985). In Vitro Dissolution of Cholesterol Gallstones. A Study of Factors Influencing Rate and a Comparison of Solvents. Gastroenterology, 88(1 Pt 1), 122-125. [Link]

  • Bogardus, J. B. (1987). Dissolution of cholesterol gallstones in vitro. Gallstone matrix content and diameter, not cholesterol content, predict gallstone dissolution in monooctanoin. Gastroenterology, 93(3), 576-581. [Link]

  • Cussler, E. L., Evans, D. F., & DePalma, V. A. (1973). Dissolution of human cholesterol gallstones in vitro with bile salts. A scanning and stereoscanning electron microscopic study. American journal of digestive diseases, 18(11), 937-944. [Link]

  • Nakagawa, S., Makino, I., Ishizaki, T., & Dohi, I. (1977). Factors affecting the cholesterol dissolution ability of human bile. Lipids, 12(12), 1041-1045. [Link]

  • Li, L. H., Dutkiewicz, E. P., Huang, Y. C., Zhou, H. B., & Hsu, C. C. (2019). Analytical methods for cholesterol quantification. Journal of food and drug analysis, 27(2), 375-386. [Link]

  • Van den Berg, J. W., Tytgat, G. N., & Huibregtse, K. (1990). In vitro comparison of different gall stone dissolution solvents. Gut, 31(2), 211-214. [Link]

  • Li, L. H., Dutkiewicz, E. P., Huang, Y. C., Zhou, H. B., & Hsu, C. C. (2019). Analytical methods for cholesterol quantification. Journal of Food and Drug Analysis, 27(2), 375-386. [Link]

  • Li, L. H., Dutkiewicz, E. P., Huang, Y. C., Zhou, H. B., & Hsu, C. C. (2018). Analytical methods for cholesterol quantification. ResearchGate. [Link]

  • Srivastava, M., Jadegoud, Y., Nagana Gowda, G. A., Sharma, A., Kapoor, V. K., & Khetrapal, C. L. (2007). An Accurate Method for Cholesterol Analysis in Bile. Analytical Letters, 40(11), 2167-2174. [Link]

  • Burnstein, M. J., Ilson, R. G., Petrunka, C. N., Taylor, R. D., & Strasberg, S. M. (1983). In Vitro Studies of Gallstone Dissolution Using Bile Salt Solutions and Heparinized Saline. Annals of surgery, 198(5), 623-628. [Link]

  • Fromm, H. (1993). Medical dissolution of gallstones by oral bile acid therapy. Hepatology, 18(5), 1271-1276. [Link]

  • Kundu, S., Kumar, S., & Bajaj, A. (2019). A Review of Analytical Platforms for Accurate Bile Acid Measurement. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1110-1111, 1-11. [Link]

  • Gu, J. J., Hofmann, A. F., & Ton-Nu, H. T. (1996). Dissolution of human cholesterol gallstones in bile salt/lecithin mixtures. Hepatology, 23(2), 293-300. [Link]

  • Jazrawi, R. P., Pigozzi, M. G., Galatola, G., Lanzini, A., & Northfield, T. C. (1992). Optimum bile acid treatment for rapid gall stone dissolution. Gut, 33(3), 381-386. [Link]

  • Park, Y. H., Igimi, H., & Carey, M. C. (1984). Dissolution of human cholesterol gallstones in stimulated chenodeoxycholate-rich and ursodeoxycholate-rich biles. An in vitro study of dissolution rates and mechanisms. Gastroenterology, 87(1), 206-215. [Link]

  • Neubrand, M., Sauerbruch, T., Stellaard, F., & Paumgartner, G. (1986). In vitro cholesterol gallstone dissolution after fragmentation with shock waves. Digestion, 34(1), 51-57. [Link]

  • Carey, M. C., & Small, D. M. (1978). Cholesterol gallstone dissolution in bile. Dissolution kinetics of crystalline cholesterol monohydrate by conjugated chenodeoxycholate-lecithin and conjugated ursodeoxycholate-lecithin mixtures: dissimilar phase equilibria and dissolution mechanisms. Journal of clinical investigation, 61(4), 998-1026. [Link]

  • Gadacz, T. R. (1979). In Vitro Dissolution of Gallstones: Comparison of Monooctanoin, Sodium Dehydrocholate, Heparin, and Saline. Annals of surgery, 189(2), 191-193. [Link]

  • Tao, J. C., Cussler, E. L., & Evans, D. F. (1974). Accelerating Gallstone Dissolution. Proceedings of the National Academy of Sciences of the United States of America, 71(10), 3917-3920. [Link]

  • Thistle, J. L., & Hofmann, A. F. (1973). Desaturation of bile and cholesterol gallstone dissolution with chenodeoxycholic acid. The New England journal of medicine, 289(13), 655-659. [Link]

Sources

Troubleshooting & Optimization

Preventing precipitation of sodium hyodeoxycholate in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Precipitation in Cell Culture Media

Status: Operational | Updated: 2026-02-15[1][2]

Introduction: Why is my media cloudy?

Sodium Hyodeoxycholate (NaHDC) is the sodium salt of Hyodeoxycholic acid (HDCA), a secondary bile acid.[2] While the sodium salt is water-soluble, it is thermodynamically unstable in standard cell culture environments (like DMEM or RPMI) due to two primary antagonists: Protons (


)  and Divalent Cations (

)
.[1][2]

This guide provides a root-cause analysis and validated protocols to maintain NaHDC solubility.

Module 1: The Chemistry of Precipitation

To prevent precipitation, you must understand which form of the molecule you are fighting.

Precipitate TypeVisual IndicatorCauseReversibility
Hyodeoxycholic Acid (HDCA) Fine, white/gelatinous hazeLow pH (< 6.5). The salt protonates into the insoluble acid form.[1][2]Reversible. Add dilute NaOH to raise pH > 7.[1]5.
Calcium Hyodeoxycholate Dense, crystalline granulesCalcium Interaction.

in media bridges anionic carboxyl groups.[1][2]
Irreversible in cell culture (requires EDTA/chelators which kill cells).[1][2]
Cold-Shock Precipitate Cloudy suspension upon thawingTemperature. Solution dropped below the Krafft Point (critical micelle temperature).[1][2]Reversible. Warm to 37°C + Vortex.[1]
Mechanism Diagram

The following diagram illustrates the stability pathways of NaHDC.

NaHDC_Stability NaHDC Na-Hyodeoxycholate (Soluble Salt) HDCA_Ppt Hyodeoxycholic Acid (Insoluble Precipitate) NaHDC->HDCA_Ppt Protonation (+ H+) Ca_Complex Calcium-HDC Complex (Irreversible Crystal) NaHDC->Ca_Complex Ionic Bridging (+ Ca2+) Micelle Stable Micelle (> CMC) NaHDC->Micelle Conc > CMC Temp > 37°C Acidic_Media Acidic Media (pH < 6.5) Acidic_Media->HDCA_Ppt Calcium_Rich Ca2+ / Mg2+ (DMEM/RPMI) Calcium_Rich->Ca_Complex

Figure 1: Stability pathways.[1][2] Green represents the desired state; Red represents environmental triggers; Grey/Black represents precipitation.

Module 2: Preparation & Storage Protocols

Protocol A: Preparing the Stock Solution (The "Safe" Method)

Do not dissolve directly in media.

  • Solvent Choice:

    • Preferred: Sterile Water (molecular biology grade).[1][2]

    • Alternative: 50% Ethanol / 50% Water (if higher concentration >50mM is required).[1][2]

  • Dissolution:

    • Dissolve NaHDC powder to a concentration of 10–50 mM .

    • Critical Step: Check the pH of the stock.[3] If < 7.5, adjust with 0.1M NaOH.[1][2] Bile salts self-buffer, but ensuring slight alkalinity prevents immediate crashing upon dilution.[1][2]

  • Filtration:

    • Use a 0.22 µm PES (Polyethersulfone) filter.[1][2]

    • Avoid: Nylon filters (bile acids can bind to nylon, reducing actual concentration).[1][2]

  • Storage:

    • Store at +4°C. Do not freeze aqueous bile salt solutions if possible, as freeze-thaw cycles promote crystal nucleation.[1][2]

Protocol B: Integration into Media (The "Dropwise" Method)

This is where 90% of errors occur.

  • Pre-warm Media: Ensure your cell culture media (e.g., DMEM) is at 37°C .[1][2] Cold media has a lower solubility limit (Krafft point issue).[1][2]

  • Vortex Stock: Ensure the NaHDC stock is clear.

  • Dynamic Addition:

    • Place the media bottle on a magnetic stirrer (slow speed).

    • Add the NaHDC stock dropwise into the center of the vortex.

    • Why? Adding a bolus creates a localized high-concentration zone where

      
       exceeds the solubility product (
      
      
      
      ), triggering nucleation.[1][2]
  • Serum Buffering (Optional but Recommended):

    • If experimental design allows, add Fetal Bovine Serum (FBS) or BSA before adding NaHDC.[1][2] Albumin binds bile acids, acting as a "solubility sink" and preventing calcium interaction.[1][2]

Module 3: Troubleshooting Guide (FAQs)

Q1: My media turned cloudy immediately after adding the stock. Can I save it?

Diagnosis: Likely Calcium Shock .[1] You exceeded the local solubility product. Solution:

  • Check the turbidity.[4] If it looks like "snow" (crystals), discard the media.[2] It is irreversible.[1]

  • If it looks like a "haze" (gel), check the pH.[1][2] If the media is yellow (acidic), add HEPES buffer (to final 25mM) and adjust pH to 7.4 with NaOH.[2] If it clears, it was just acid precipitation.[1][2]

Q2: The media was clear yesterday, but today there is sediment.

Diagnosis: Metabolic Acidification . Explanation: As cells grow, they produce lactate and


, dropping the media pH.[2][3] Bile acids have a pKa around 5.0–6.[1]2. If the local pH at the bottom of the well (where cells are) drops, HDCA precipitates on top of the cell monolayer.
Fix: 
  • Increase buffering capacity (add 25mM HEPES).

  • Change media more frequently.

  • Reduce cell seeding density.[1]

Q3: Can I autoclave NaHDC?

No. Thermal decomposition can occur, and high heat often causes "caramelization" or oxidation of steroid rings. Always filter-sterilize using 0.22 µm PES filters.[1][2]

Q4: I am using Serum-Free Media. Why is precipitation worse?

Diagnosis: Lack of Albumin . Explanation: In standard media, Albumin (BSA/FBS) binds up to 90% of bile acids, keeping them in solution but biologically available (in equilibrium).[2] Without albumin, the free concentration of NaHDC is higher, reacting readily with Calcium. Fix:

  • Lower the NaHDC concentration.

  • Premix NaHDC with a small amount of fatty-acid-free BSA (0.1%) before adding to the main media.[1][2]

Module 4: Experimental Workflow Visualization

The following flowchart outlines the decision process for preparing media containing NaHDC.

Workflow Start Start: NaHDC Powder Solvent Dissolve in Water/Ethanol (Stock 50mM) Start->Solvent Check_pH Check Stock pH (Target > 7.5) Solvent->Check_pH Filter Filter Sterilize (PES) Check_pH->Filter Media_Type Media Type? Filter->Media_Type Serum Serum-Containing Media_Type->Serum Standard Serum_Free Serum-Free Media_Type->Serum_Free High Risk Mix Add Dropwise to Pre-warmed Media (37°C) Serum->Mix Add_Albumin Add 0.1% BSA carrier (Recommended) Serum_Free->Add_Albumin Serum_Free->Mix If BSA prohibited Add_Albumin->Mix Incubate Incubate Cells Monitor pH Mix->Incubate

Figure 2: Step-by-step preparation workflow to minimize precipitation risk.

References

  • Hofmann, A. F., & Mysels, K. J. (1992).[1][2] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions.[5] Journal of Lipid Research, 33(5), 617-626.[1][2][5]

  • Small, D. M. (1971).[1][2] The physical chemistry of cholanic acids. The Bile Acids: Chemistry, Physiology, and Metabolism, 1, 249-356.[1][2]

  • Roda, A., et al. (1983).[1][2] Influence of the bile acid structure on the critical micellar concentration. Journal of Lipid Research, 24, 1203-1211.[1][2]

  • PubChem. (n.d.).[1][2] Hyodeoxycholic Acid (Compound Summary). National Library of Medicine.

Sources

Technical Support Center: Hyodeoxycholic Acid Sodium Salt in High-Fat Diet Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing hyodeoxycholic acid sodium salt (HDCA-Na) in high-fat diet (HFD) induced models of metabolic disease. This resource, developed by our team of application scientists, provides in-depth guidance on dosage adjustment, experimental design, and troubleshooting to ensure the success and integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for hyodeoxycholic acid (HDCA) in the context of a high-fat diet?

A1: Hyodeoxycholic acid is a secondary bile acid that acts as a potent signaling molecule, primarily through the activation of two key receptors: the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[1][2][3] In HFD-induced metabolic dysregulation, the endogenous profile of bile acids is often altered.[4][5][6][7] Supplementation with HDCA-Na can help restore signaling pathways that govern lipid and glucose homeostasis, inflammation, and energy expenditure.[8][9][10]

  • FXR Activation: In the liver and intestine, FXR activation by HDCA plays a crucial role in the negative feedback regulation of bile acid synthesis from cholesterol.[1][3][4] This helps to reduce the levels of potentially lipotoxic bile acids that can accumulate during a high-fat diet.

  • TGR5 Activation: TGR5 is expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[7][11] Its activation by HDCA can stimulate the release of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance.[8]

Q2: How does a high-fat diet impact the endogenous bile acid pool, and why is this relevant for my study?

A2: A prolonged high-fat diet can significantly alter the composition and circulation of the bile acid pool.[4][5][6][7] These changes can include a decrease in the circulating levels of beneficial bile acids like HDCA, and an increase in more hydrophobic and potentially pro-inflammatory bile acids.[12][13] This dysregulation is closely associated with the development of metabolic disorders such as obesity, non-alcoholic fatty liver disease (NAFLD), and insulin resistance.[8][9][10] By supplementing with HDCA-Na, researchers aim to counteract these HFD-induced changes and restore the protective signaling functions of bile acids.

Q3: What are the typical starting dosages for HDCA-Na in mouse models of HFD-induced obesity?

A3: Based on published literature, a common starting point for HDCA supplementation in the diet of mice is between 0.5% and 0.625% (w/w) .[9][10][14] However, the optimal dose can vary depending on the specific mouse strain, the composition of the high-fat diet, and the intended therapeutic effect. It is advisable to perform a dose-response study to determine the most effective and non-toxic concentration for your experimental model.

Q4: What are the potential signs of toxicity or adverse effects of HDCA-Na administration?

A4: While HDCA is generally considered less toxic than some other secondary bile acids like deoxycholic acid, it is crucial to monitor for any signs of adverse effects, especially at higher doses. Potential signs of toxicity may include:

  • Significant and rapid weight loss not attributable to improved metabolic health.

  • Changes in animal behavior, such as lethargy or reduced activity.

  • Diarrhea or gastrointestinal distress.

  • Elevated liver enzymes (ALT, AST) in serum, indicative of hepatotoxicity.

If any of these signs are observed, it is recommended to reduce the dosage or temporarily halt the treatment and consult with a veterinarian. The safety data sheet for deoxycholic acid sodium salt, a related compound, indicates that it can be harmful if swallowed in large amounts and may cause irritation.[6][15][16][17]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No significant improvement in metabolic parameters (e.g., body weight, glucose tolerance). 1. Insufficient Dosage: The selected dose of HDCA-Na may be too low to elicit a therapeutic effect in your specific model. 2. Diet Composition: The high-fat diet may be too severe, overriding the beneficial effects of HDCA-Na. 3. Duration of Treatment: The treatment period may be too short to observe significant changes. 4. Compound Instability: Improper storage or incorporation of HDCA-Na into the diet may lead to degradation.1. Conduct a pilot dose-response study with a range of concentrations (e.g., 0.25%, 0.5%, 1.0% w/w). 2. Ensure the HFD is appropriate for the research question and not causing excessive toxicity. 3. Extend the treatment duration, monitoring for effects at multiple time points. 4. Store HDCA-Na in a dry, dark place at 0-4°C for the short term or -20°C for the long term.[18] Prepare fresh diet regularly.
High variability in results between animals in the same treatment group. 1. Inconsistent Food Intake: Dominant mice may consume more of the diet, leading to variations in HDCA-Na intake. 2. Gavage Inaccuracy: If using oral gavage, inconsistent administration technique can lead to variable dosing. 3. Underlying Health Differences: Pre-existing health variations in the animals can affect their response to treatment.1. House mice in smaller groups and monitor food intake per cage.[19] 2. Ensure all personnel performing oral gavage are thoroughly trained and follow a standardized protocol.[20][21][22][23] 3. Acclimatize animals properly before starting the experiment and exclude any outliers based on initial health screening.
Signs of gastrointestinal distress (e.g., diarrhea). 1. High Dosage: The concentration of HDCA-Na may be too high, leading to irritation of the GI tract. 2. Rapid Introduction of Treatment: A sudden introduction of a high dose of HDCA-Na may disrupt the gut environment.1. Reduce the dosage of HDCA-Na. 2. Consider a gradual dose-escalation protocol, starting with a lower concentration and increasing it over a week.
Unexpected changes in gut microbiota composition. 1. Direct Effect of HDCA: HDCA is known to modulate the gut microbiota.[10] 2. Contamination: Contamination of the diet or housing environment.1. This may be an expected outcome of the treatment. Analyze the changes in the context of the observed metabolic effects. 2. Maintain strict aseptic techniques during diet preparation and animal handling.

Experimental Protocols & Workflows

Visualizing the Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of HDCA-Na in a high-fat diet-induced mouse model.

experimental_workflow cluster_setup Phase 1: Acclimatization & Diet Induction cluster_treatment Phase 2: HDCA-Na Intervention cluster_analysis Phase 3: Endpoint Analysis acclimatization Animal Acclimatization (1-2 weeks) diet_induction High-Fat Diet Induction (e.g., 6-8 weeks) acclimatization->diet_induction Standard Chow grouping Randomization into Groups: - HFD Control - HFD + HDCA-Na (Low Dose) - HFD + HDCA-Na (High Dose) diet_induction->grouping treatment Treatment Period (e.g., 8-12 weeks) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring metabolic_phenotyping Metabolic Phenotyping: - GTT / ITT treatment->metabolic_phenotyping monitoring->treatment euthanasia Euthanasia & Tissue Collection metabolic_phenotyping->euthanasia biochemical_analysis Biochemical Analysis: - Serum lipids, glucose, insulin - Liver enzymes euthanasia->biochemical_analysis histology Histological Analysis: - Liver (H&E, Oil Red O) euthanasia->histology gene_expression Gene Expression Analysis: - Liver, Intestine (qRT-PCR) euthanasia->gene_expression

Caption: Experimental workflow for HDCA-Na studies.

Protocol 1: Preparation of High-Fat Diet with HDCA-Na

This protocol describes the preparation of a high-fat diet supplemented with HDCA-Na.

  • Calculate the required amount of HDCA-Na:

    • Determine the desired final concentration of HDCA-Na in the diet (e.g., 0.5% w/w).

    • For 1 kg of diet, you will need 5 g of HDCA-Na.

  • Homogenization of HDCA-Na:

    • To ensure even distribution, first mix the calculated amount of HDCA-Na powder with a small portion of the powdered high-fat diet base (e.g., 5 g of HDCA-Na with 50 g of diet powder).

    • Use a mortar and pestle or a blender to thoroughly mix until the HDCA-Na is uniformly dispersed.

  • Incorporation into the full batch:

    • Gradually add the HDCA-Na pre-mix to the remaining diet base in a large mixer.

    • Mix for at least 15-20 minutes to ensure homogeneity.

  • Pelleting and Storage:

    • If preparing pellets, add a minimal amount of sterile, purified water to form a dough, then press into pellets.

    • Dry the pellets in a sterile environment at a low temperature (e.g., 30-40°C) to prevent degradation of the compound and nutrients.

    • Store the diet in airtight, light-protected containers at 4°C for short-term use (up to 2 weeks) or -20°C for longer-term storage.

Protocol 2: Oral Gavage Administration of HDCA-Na

For studies requiring more precise and acute dosing, oral gavage can be used.

  • Preparation of the Dosing Solution:

    • HDCA-Na is soluble in water.[5] Prepare the dosing solution by dissolving the required amount of HDCA-Na in a suitable vehicle, such as sterile water or 0.5% methylcellulose.

    • Ensure the final concentration allows for the desired dose to be administered in a volume of no more than 10 mL/kg body weight.[20][21]

  • Animal Handling and Gavage Procedure:

    • Weigh the mouse to calculate the exact volume to be administered.

    • Gently restrain the mouse, ensuring its head and neck are in a straight line with its body to facilitate passage of the gavage needle.

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).[21][23]

    • Measure the needle from the corner of the mouse's mouth to the last rib to estimate the depth of insertion.

    • Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. Do not force the needle.

    • Slowly administer the solution.

    • Carefully withdraw the needle and monitor the animal for any signs of distress.[20][22][23]

Signaling Pathways

The therapeutic effects of HDCA are mediated through complex signaling networks. Below are diagrams illustrating the key pathways.

FXR Signaling Pathway

FXR_pathway HDCA HDCA FXR FXR HDCA->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP induces expression LRH1 LRH-1 SHP->LRH1 inhibits CYP7A1 CYP7A1 LRH1->CYP7A1 activates Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis rate-limiting enzyme

Caption: HDCA activation of the FXR pathway.

TGR5 Signaling Pathway

TGR5_pathway HDCA HDCA TGR5 TGR5 HDCA->TGR5 activates Gs Gαs TGR5->Gs activates AC Adenylate Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates GLP1_Secretion GLP-1 Secretion (in L-cells) PKA->GLP1_Secretion EPAC->GLP1_Secretion

Caption: HDCA activation of the TGR5 pathway.

References

  • Alteration of Bile Acid Metabolism by a High-Fat Diet Is Associated with Plasma Transaminase Activities and Glucose Intolerance in Rats. J-Stage. Available from: [Link]

  • Impact of High-Fat Diet and Exercise on Bone and Bile Acid Metabolism in Rats - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Impact of High-Fat Diet and Exercise on Bone and Bile Acid Metabolism in Rats. ResearchGate. Available from: [Link]

  • High-Fat Diet-Induced Decreased Circulating Bile Acids Contribute to Obesity Associated with Gut Microbiota in Mice - MDPI. Multidisciplinary Digital Publishing Institute. Available from: [Link]

  • High Fat Diet and High Sucrose Intake Divergently Induce Dysregulation of Glucose Homeostasis through Distinct Gut Microbiota-Derived Bile Acid Metabolism in Mice | Journal of Agricultural and Food Chemistry - ACS Publications. American Chemical Society. Available from: [Link]

  • Full article: Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. Taylor & Francis Online. Available from: [Link]

  • SAFETY DATA SHEET - DEOXYCHOLIC ACID, sodium salt - Bioshop Canada. Bioshop Canada Inc. Available from: [Link]

  • Safety Data Sheet: Deoxycholic acid sodium salt (DOC) - Carl ROTH. Carl ROTH. Available from: [Link]

  • TGR5-mediated signaling pathways to release GLP-1 and PYY and... - ResearchGate. ResearchGate. Available from: [Link]

  • Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - MDPI. Multidisciplinary Digital Publishing Institute. Available from: [Link]

  • Oral Gavage in the Mouse - FSU Office of Research - Florida State University. Florida State University. Available from: [Link]

  • Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Hyodeoxycholic acid ameliorates nonalcoholic fatty liver disease by inhibiting RAN-mediated PPARα nucleus-cytoplasm shuttling - PMC. National Center for Biotechnology Information. Available from: [Link]

  • LAB_021 Oral Gavage in Mice and Rats - Research support. The University of Queensland. Available from: [Link]

  • The potential mechanism of action of gut flora and bile acids through the TGR5/TRPV1 signaling pathway in diabetic peripheral neuropathic pain - Frontiers. Frontiers. Available from: [Link]

  • Modulating Bile Acid Pathways and TGR5 Receptors for Treating Liver and GI Diseases. American Gastroenterological Association. Available from: [Link]

  • High-salt diet induces depression-like symptoms in mice - News-Medical.Net. News-Medical.Net. Available from: [Link]

  • Hyocholic acid species as novel biomarkers for metabolic disorders - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]

  • formulation and nutritional evaluation of high-fat diet feed for fatty liver inducement in rodent - SciSpace. SciSpace. Available from: [Link]

  • A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Hyodeoxycholic Acid Suppresses High-Fat-Diet-Promoted MC38-Syngeneic Colorectal Tumor Growth via Bile Acid Remodeling and Microbiota Modulation - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • TECH 09a -Oral Gavage in Adult Mice - UBC Animal Care Services. The University of British Columbia. Available from: [Link]

  • Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - Frontiers. Frontiers. Available from: [Link]

  • 3 polyunsaturated fatty acids mediate hyodeoxycholic acid-FXR signaling to ameliorate metabolic dysfunction-associated fatty liver disease - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Hyodeoxycholic Acid Suppresses High-Fat-Diet–Promoted MC38-Syngeneic Colorectal Tumor Growth via Bile Acid Remodeling and Microbiota Modulation - PMC. National Center for Biotechnology Information. Available from: [Link]

  • What is the mechanism of Hyodeoxycholic acid? - Patsnap Synapse. Patsnap. Available from: [Link]

  • Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Hyocholic acid species as novel biomarkers for metabolic disorders - ResearchGate. ResearchGate. Available from: [Link]

  • The Potential of Bile Acids as Biomarkers for Metabolic Disorders - MDPI. Multidisciplinary Digital Publishing Institute. Available from: [Link]

  • Hyodeoxycholic acid - Wikipedia. Wikipedia. Available from: [Link]

  • Hyodeoxycholic Acid (HDCA) Prevents Development of Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: Possible Role of Synergism between DSS and HDCA in Increasing Fecal Bile Acid Levels | Request PDF - ResearchGate. ResearchGate. Available from: [Link]

  • Hyodeoxycholic Acid Suppresses High-Fat-Diet–Promoted MC38-Syngeneic Colorectal Tumor Growth via Bile Acid Remodeling and Microbiota Modulation - ResearchGate. ResearchGate. Available from: [Link]

  • High Fat Diet Treatment - Bridges Lab Protocols. Bridges Lab. Available from: [Link]

  • Chronic High-Fat/Sugar Diet Feeding - MMPC.org. Mouse Metabolic Phenotyping Centers. Available from: [Link]

  • Dietary hyodeoxycholic acid exerts hypolipidemic effects by reducing farnesoid X receptor antagonist bile acids in mouse enterohepatic tissues - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Journal of Chemical Health Risks Preparation of High Fat Diets and their Impact on the Development of Obesity, Hyperlipidemia an. Journal of Chemical Health Risks. Available from: [Link]

  • Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products.pdf. MDPI. Available from: [Link]

Sources

Validation & Comparative

Comparative Guide: Sodium Hyodeoxycholate vs. Cholic Acid in Cholesterol Regulation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

In the landscape of cholesterol regulation studies, Cholic Acid (CA) and Sodium Hyodeoxycholate (Na-HDCA) represent opposing functional forces. They are not interchangeable; rather, they serve as the "accelerator" and "brake" for hypercholesterolemic phenotypes in murine models.

  • Cholic Acid (CA): The Inducer . A primary bile acid (12α-OH) used to disrupt homeostasis. It is the gold standard for generating diet-induced atherosclerosis and gallstone models by suppressing catabolism and maximizing intestinal cholesterol absorption.

  • Sodium Hyodeoxycholate (Na-HDCA): The Regulator . A hydrophilic secondary bile acid (6α-OH) used to probe therapeutic pathways. It acts as a TGR5/LXR modulator that inhibits intestinal cholesterol absorption and accelerates reverse cholesterol transport.

Scientist-to-Scientist Note: When designing an atherosclerosis study, use CA to break the system (induce plaque formation). Use Na-HDCA to rescue the system (validate therapeutic endpoints). Do not confuse Na-HDCA with Ursodeoxycholic acid (UDCA); while both are hydrophilic, HDCA has a distinct TGR5-mediated metabolic profile.

Part 2: Mechanistic Divergence

The physiological divergence between these two molecules stems from their hydroxylation patterns, which dictate their receptor affinity and hydrophobicity.

Cholic Acid (CA): The Pro-Atherogenic Feedback Loop

CA is a classic Farnesoid X Receptor (FXR) agonist (though less potent than CDCA, it is the dominant driver in murine models).[1]

  • Mechanism: CA activates hepatic FXR, which induces the Small Heterodimer Partner (SHP). SHP represses CYP7A1 (the rate-limiting enzyme in bile acid synthesis).[2]

  • Consequence: By shutting down CYP7A1, the liver stops converting cholesterol into bile acids. Simultaneously, CA facilitates the formation of mixed micelles in the intestine, drastically increasing cholesterol absorption efficiency.

  • Net Result: Massive hepatic cholesterol accumulation and downregulation of LDL receptors (LDLR), leading to hyperlipidemia.

Sodium Hyodeoxycholate (Na-HDCA): The Anti-Atherogenic Shield

HDCA is a weak FXR agonist but a potent modulator of TGR5 (GPBAR1) and LXR .

  • Mechanism: HDCA does not repress CYP7A1 as aggressively as CA. Instead, it acts in the intestine to decrease the thermodynamic efficiency of cholesterol micellization.

  • Consequence: It lowers the "hydrophobic index" of the bile acid pool. It activates TGR5, promoting GLP-1 secretion and improving glucose tolerance, while simultaneously upregulating ABCG5/G8 transporters to facilitate sterol excretion.

  • Net Result: Decreased LDL/VLDL, increased HDL function, and regression of atherosclerotic lesions.

Pathway Visualization

The following diagram illustrates the opposing signaling cascades triggered by CA and HDCA.

Cholesterol_Regulation cluster_CA Cholic Acid (Pro-Atherogenic) cluster_HDCA Sodium Hyodeoxycholate (Anti-Atherogenic) CA Cholic Acid (CA) FXR FXR Activation CA->FXR Agonist Absorb_Up Increased Intestinal Cholesterol Absorption CA->Absorb_Up Micellar Facilitation SHP SHP Induction FXR->SHP CYP7A1_Down CYP7A1 Repression SHP->CYP7A1_Down Inhibits Hyper Hypercholesterolemia (Atherosclerosis) CYP7A1_Down->Hyper Cholesterol Accumulation Absorb_Up->Hyper HDCA Sodium Hyodeoxycholate TGR5 TGR5 Activation HDCA->TGR5 Agonist Absorb_Down Inhibited Intestinal Cholesterol Absorption HDCA->Absorb_Down Hydrophilic Shift Excretion Increased Sterol Excretion (ABCG5/8) HDCA->Excretion CYP7A1_Main CYP7A1 Maintenance (Catabolism Active) HDCA->CYP7A1_Main Weak FXR Feedback Hypo Hypocholesterolemia (Lesion Regression) Absorb_Down->Hypo Excretion->Hypo CYP7A1_Main->Hypo

Caption: Figure 1. Mechanistic divergence showing CA's suppression of catabolism (Red) versus HDCA's promotion of excretion and TGR5 activation (Green).

Part 3: Experimental Performance & Data Comparison

The following data summarizes key physiological differences observed in LDLR-knockout mice and Sprague-Dawley rat models.

FeatureCholic Acid (CA)Sodium Hyodeoxycholate (Na-HDCA)
Primary Application Disease Induction (Atherosclerosis/Gallstones)Therapeutic Testing (Lipid Lowering)
Dietary Inclusion 0.5% – 1.25% (w/w)0.5% – 1.25% (w/w)
Intestinal Absorption Increases efficiency (>50%)Inhibits absorption (decreases by ~70%)
CYP7A1 Expression Strongly Suppressed (via FXR)Maintained/Induced
LDL/VLDL Levels Increased (2-3 fold)Decreased (up to 50%)
HDL Function ImpairedImproved (Enhanced efflux capacity)
Gallstone Formation Promotes (Lithogenic)Prevents/Dissolves
Solubility High (Sodium salt)High (Sodium salt); Acid form is insoluble

Part 4: Validated Experimental Protocols

Protocol A: Induction of Hypercholesterolemia (The "Paigen-Type" Modification)

Objective: To create a rapid atherosclerotic model using Cholic Acid.

  • Base Diet: Standard rodent chow or purified AIN-93G.

  • Formulation:

    • Cholesterol: 1.0% - 2.0%

    • Cholic Acid: 0.5% (Critical for absorption; without CA, rodents resist hypercholesterolemia).

    • Fat Source: 15% Cocoa butter or Lard (Saturated fat synergizes with CA).

  • Procedure:

    • Mix CA and cholesterol into melted fat source before incorporating into dry chow to ensure homogenous micellar potential.

    • Pelletize and store at 4°C (prevent oxidation).

  • Validation:

    • Measure plasma Total Cholesterol (TC) at Day 0, Day 14, and Day 28.

    • Expected Result: TC > 400 mg/dL within 14 days.

Protocol B: Therapeutic Assessment using Na-HDCA

Objective: To test the reversal of lipid accumulation.

  • Pre-Treatment: Establish baseline hyperlipidemia using Protocol A for 4-8 weeks.

  • Treatment Diet:

    • Maintain Cholesterol (1%) and Fat load.[3]

    • Remove Cholic Acid.

    • Add Sodium Hyodeoxycholate: 1.25% (w/w).

  • Dosing Note: Use the Sodium salt (Na-HDCA) for water solubility and bioavailability. If using the free acid (HDCA), it must be dissolved in the lipid fraction of the diet.

  • Endpoint Analysis (Lipid Extraction):

    • Liver Lipids: Do not use simple saline homogenization. Use the Folch Method (Chloroform:Methanol 2:1).

    • Step 1: Homogenize 100mg liver tissue in 1mL Chloroform:Methanol.

    • Step 2: Vortex and centrifuge at 12,000g for 10 min.

    • Step 3: Collect lower organic phase (contains lipids). Evaporate under nitrogen.

    • Step 4: Reconstitute in 1% Triton X-100/Ethanol for enzymatic assays.

Workflow Visualization

Experimental_Workflow Start Study Start (n=20 Mice) Induction Induction Phase (High Fat + 0.5% CA) Start->Induction 4 Weeks Check Checkpoint (TC > 400 mg/dL) Induction->Check Split Check->Split Validated Control Control Group (Continue CA Diet) Split->Control Treatment Treatment Group (Switch to 1.25% Na-HDCA) Split->Treatment Analysis Endpoint Analysis (Lipids, Histology, qPCR) Control->Analysis 8 Weeks Treatment->Analysis 8 Weeks

Caption: Figure 2. Experimental workflow for comparing the lithogenic effects of CA against the therapeutic reversal potential of Na-HDCA.

References

  • Sehayek, E., et al. (2001). "Hyodeoxycholic acid improves HDL function and inhibits atherosclerotic lesion formation in LDLR-knockout mice." The FASEB Journal.[4]

  • Hassan, A., et al. (2024).[5] "Cholic acid enhanced hypercholesterol parameters in high cholesterol diet fed Sprague-Dawley rats."[6][7] Physiology and Pharmacology.

  • Shih, D. M., et al. (2013).[8] "Hyodeoxycholic acid improves HDL function and inhibits atherosclerotic lesion formation in LDLR-knockout mice." FASEB J.

  • Chiang, J. Y. (2009). "Bile acids: regulation of synthesis." Journal of Lipid Research.

  • Watanabe, M., et al. (2006). "Bile acids induce energy expenditure by promoting intracellular thyroid hormone activation." Nature.

Sources

Physicochemical Properties and Metabolic Fate: The Basis of Differential Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Toxicity of Hyodeoxycholic Acid Sodium Salt and Lithocholic Acid

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of bile acids is paramount. These steroidal acids, while crucial for digestion, represent a double-edged sword; their accumulation in cholestatic conditions can lead to severe cellular injury. Among the diverse species of bile acids, Lithocholic Acid (LCA) is renowned for its potent hepatotoxicity, whereas Hyodeoxycholic Acid (HDCA) is increasingly recognized for its comparatively benign and even protective properties.

This guide provides a comprehensive comparison of the toxicological profiles of LCA and HDCA, grounded in experimental data. We will dissect their mechanisms of action, present quantitative comparisons, and provide detailed protocols for key toxicity assays, offering a robust framework for investigation in a drug development context.

The fundamental differences in the toxicity of LCA and HDCA originate from their molecular structure. LCA is a monohydroxylated (3α-OH) secondary bile acid, making it one of the most hydrophobic and poorly water-soluble bile acids.[1] In contrast, HDCA is a dihydroxylated (3α, 6α-OH) secondary bile acid, which confers a significantly more hydrophilic character.[2] This distinction in hydrophobicity is the primary determinant of their interaction with cellular membranes and their overall cytotoxic potential.

  • Lithocholic Acid (LCA): Formed in the colon by bacterial 7α-dehydroxylation of chenodeoxycholic acid (CDCA).[1][3] Its high hydrophobicity gives it a strong detergent-like property, enabling it to disrupt cellular and organellar membranes. While humans have efficient detoxification mechanisms, primarily through sulfation and glucuronidation, oversaturation of these pathways or their impairment can lead to toxic accumulation.[3][4]

  • Hyodeoxycholic Acid (HDCA): Also a secondary bile acid, primarily formed by gut bacteria from hyocholic acid.[2] Its more hydrophilic nature makes it less damaging to cell membranes.[5] HDCA can be efficiently glucuronidated at the 6α-hydroxyl group, a pathway that aids in the elimination of potentially cholestatic bile acids.[2]

Mechanisms of Cellular Injury and Protection

The divergent physicochemical properties of LCA and HDCA translate into starkly different interactions at the cellular level. LCA is a multifaceted cellular toxin, while HDCA often exhibits cytoprotective effects.

Lithocholic Acid: A Potent Inducer of Cell Death

LCA-induced hepatotoxicity is a well-documented phenomenon driven by multiple interconnected pathways that culminate in apoptosis and necrosis.[1][6]

  • Death Receptor Activation (Extrinsic Pathway): Hydrophobic bile acids like LCA can induce apoptosis by activating death receptors on the cell surface, such as Fas and TRAIL-R2.[7][8] This can occur through ligand-independent mechanisms, where LCA promotes the trafficking of receptors from the Golgi apparatus to the cell membrane, increasing their density and facilitating spontaneous oligomerization.[9][10] This receptor clustering recruits adaptor proteins like FADD, leading to the activation of the initiator caspase-8.[10]

  • Mitochondrial Dysfunction (Intrinsic Pathway): LCA directly targets mitochondria, the powerhouse of the cell. Its hydrophobic nature allows it to permeabilize the mitochondrial membranes, triggering the mitochondrial permeability transition (MPT).[7] This leads to the collapse of the mitochondrial membrane potential, generation of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c into the cytosol.[8][11] Cytochrome c then binds to Apaf-1, forming the apoptosome and activating caspase-9.[9]

  • Crosstalk between Pathways: The extrinsic and intrinsic pathways are linked. Activated caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to further promote the release of cytochrome c, thus amplifying the apoptotic signal.[9][10]

  • Endoplasmic Reticulum (ER) Stress: The accumulation of hydrophobic bile acids can also induce stress in the endoplasmic reticulum, another pathway that can trigger apoptosis.[8]

LCA_Toxicity_Pathway LCA Lithocholic Acid (LCA) Membrane Cell Membrane Disruption LCA->Membrane High Conc. DeathReceptor ↑ Fas / TRAIL-R2 Surface Expression LCA->DeathReceptor Mito Mitochondria LCA->Mito Direct Effect Necrosis Necrosis Membrane->Necrosis DISC DISC Formation (FADD) DeathReceptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Bid Bid → tBid Casp8->Bid Casp3 Effector Caspases (Caspase-3, 7) Casp8->Casp3 Direct Activation ROS ↑ ROS Production Mito->ROS MPT Mitochondrial Permeability Transition (MPT) Mito->MPT CytoC Cytochrome c Release MPT->CytoC Apoptosome Apoptosome Formation (Apaf-1) CytoC->Apoptosome Bid->Mito Amplification Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Signaling Pathways of Lithocholic Acid-Induced Apoptosis.
Hyodeoxycholic Acid: A Benign Modulator and Protector

In stark contrast to LCA, HDCA is considered non-toxic and can even be protective.[5][12] Its mechanisms are geared towards promoting cell survival and homeostasis.

  • Hydrophilicity and Membrane Stability: As a more hydrophilic molecule, HDCA does not readily integrate into and disrupt cell membranes, thus lacking the detergent-like toxicity of LCA.[5]

  • Modulation of the Bile Acid Pool: Similar to the therapeutic bile acid ursodeoxycholic acid (UDCA), HDCA can shift the overall composition of the bile acid pool towards a more hydrophilic and less toxic state. This is a key mechanism for ameliorating cholestatic liver injury.[13][14]

  • Anti-Fibrotic and Anti-Inflammatory Effects: Recent studies have shown that HDCA supplementation can significantly ameliorate cholestatic liver fibrosis.[15] It appears to remodel the extracellular matrix by inducing the expression of anti-fibrotic targets.[15][16] Furthermore, HDCA can reduce liver inflammation, partly by reshaping the gut microbiota.[17]

  • Nuclear Receptor Activation: HDCA interacts with nuclear receptors like the farnesoid X receptor (FXR), which is a master regulator of bile acid, lipid, and glucose metabolism.[13][18] Through this mechanism, HDCA has been shown to inhibit the proliferation of colorectal cancer cells, demonstrating its potential as a signaling molecule with therapeutic effects.[18][19]

Toxicity_Logic cluster_LCA Lithocholic Acid (LCA) cluster_HDCA Hyodeoxycholic Acid (HDCA) LCA_prop High Hydrophobicity (Monohydroxy) LCA_mech1 Membrane Perturbation LCA_prop->LCA_mech1 LCA_mech2 Mitochondrial Targeting LCA_prop->LCA_mech2 LCA_mech3 Death Receptor Activation LCA_prop->LCA_mech3 LCA_outcome CYTOTOXICITY (Apoptosis / Necrosis) LCA_mech1->LCA_outcome LCA_mech2->LCA_outcome LCA_mech3->LCA_outcome HDCA_prop High Hydrophilicity (Dihydroxy) HDCA_mech1 Membrane Stabilization HDCA_prop->HDCA_mech1 HDCA_mech2 Modulation of Bile Acid Pool HDCA_prop->HDCA_mech2 HDCA_mech3 Nuclear Receptor Signaling (e.g., FXR) HDCA_prop->HDCA_mech3 HDCA_outcome CYTOPROTECTION (Anti-inflammatory, Anti-fibrotic) HDCA_mech1->HDCA_outcome HDCA_mech2->HDCA_outcome HDCA_mech3->HDCA_outcome

Comparative Logic of LCA vs. HDCA Cellular Effects.

Quantitative Comparison of Toxicity: Experimental Data

The differential toxicity of LCA and HDCA is clearly demonstrated in both in vitro and in vivo experimental models.

In Vitro Cytotoxicity Data

Studies using various cell lines consistently show that LCA is significantly more toxic than HDCA. Cytotoxicity is often measured by assays for cell viability (e.g., MTT) or membrane integrity (e.g., LDH release).

Bile AcidCell LineAssayConcentrationResultReference
Lithocholic Acid Human FibroblastsMitochondrial Activity1-20 µM18-34% decrease in activity[20][21]
Mouse HepatocytesCell Death100-500 µMDose-dependent increase[22]
Caco-2, HT1080Cell Viability (MTT)Low µMPotent reduction in viability[23]
Hyodeoxycholic Acid HCT116, DLD1Cytotoxicity (LDH)Up to 200 µMNo significant cytotoxicity[19]
IEC-6, Caco-2Cell Viability (MTS)Not specifiedLess cytotoxic than predicted by hydrophobicity[5]
In Vivo Hepatotoxicity Data

Animal studies involving the administration of bile acids confirm the potent hepatotoxicity of LCA and the relative safety of HDCA. Key markers include serum levels of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

Bile AcidAnimal ModelAdministrationKey FindingsReference
Lithocholic Acid Mouse1% LCA in dietSignificant increase in plasma ALT after 48h; hepatic necrosis[6][22]
MouseIntraperitoneal injectionSevere hepatic necrosis and diffuse vacuolization[24]
Hyodeoxycholic Acid Mouse (NAFLD model)Oral gavageMarkedly reduced lipid droplets and improved hepatic inflammation[17]
Mouse (Colitis model)Oral gavageProtective effects against DSS-induced colitis[12]

Standardized Protocols for Assessing Bile Acid Toxicity

To ensure reproducible and reliable data, standardized experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate bile acid-induced cytotoxicity.

Workflow cluster_assays Perform Parallel Assays Start Start: Select Cell Line (e.g., HepG2, Primary Hepatocytes) Culture Cell Seeding & Culture (24h) Start->Culture Treatment Treat with Bile Acids (LCA, HDCA) + Controls Culture->Treatment Incubation Incubate (e.g., 24-48h) Treatment->Incubation Harvest Harvest Supernatant & Lyse Cells Incubation->Harvest MTT Cell Viability (MTT / MTS Assay) Harvest->MTT LDH Cytotoxicity (LDH Release Assay) Harvest->LDH Caspase Apoptosis (Caspase-Glo 3/7 Assay) Harvest->Caspase Analysis Data Acquisition (Plate Reader / Luminometer) MTT->Analysis LDH->Analysis Caspase->Analysis Stats Statistical Analysis & IC50 Calculation Analysis->Stats End Conclusion: Comparative Toxicity Profile Stats->End

General Workflow for In Vitro Bile Acid Toxicity Screening.
Protocol 1: Cell Viability Assessment (MTS Assay)

This protocol measures the metabolic activity of cells, which correlates with the number of viable cells.

  • Cell Seeding: Seed hepatocytes (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of LCA and HDCA sodium salt in culture medium. Remove old medium from cells and add 100 µL of the bile acid solutions or control medium.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C. The reagent is converted by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Express results as a percentage of the untreated control. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability) for each bile acid.

Protocol 2: Cytotoxicity Assessment (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage (necrosis).

  • Cell Culture and Treatment: Follow steps 1-3 from the MTS assay protocol.

  • Harvest Supernatant: After incubation, carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay). Add 50 µL of the mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Determine LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Protocol 3: Bile Acid Quantification in Biological Samples (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately measuring individual bile acid concentrations in serum, plasma, or cell lysates due to its high sensitivity and specificity.[25][26][27]

  • Sample Preparation:

    • For plasma/serum: Precipitate proteins by adding 3-4 volumes of cold acetonitrile containing internal standards (deuterated bile acid analogs).

    • Vortex and centrifuge to pellet the protein.

    • Transfer the supernatant and dry it under nitrogen gas.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the prepared sample into an HPLC or UPLC system.

    • Use a C18 reverse-phase column to separate the individual bile acids based on their hydrophobicity.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid/ammonium acetate) and an organic component (e.g., acetonitrile/methanol).

  • Mass Spectrometry Detection:

    • The eluent from the LC system is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. For each bile acid, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides high specificity.

  • Data Analysis:

    • Quantify the concentration of each bile acid by comparing its peak area to that of its corresponding internal standard and referencing a standard curve.

Conclusion and Implications for Drug Development

The comparative analysis unequivocally establishes Lithocholic Acid as a potent, multi-mechanistic cellular toxin, while Hyodeoxycholic Acid is a significantly less toxic, hydrophilic bile acid with demonstrated protective and beneficial signaling properties. The toxicity of LCA is rooted in its hydrophobicity, which drives membrane disruption, mitochondrial damage, and the activation of apoptotic pathways.[1][8] In contrast, HDCA's hydrophilic nature and its ability to modulate the bile acid pool and activate nuclear receptors contribute to its cytoprotective, anti-inflammatory, and anti-fibrotic profile.[15][17]

For drug development professionals, these findings have critical implications:

  • Hepatotoxicity Screening: When evaluating new chemical entities, it is crucial to assess their impact on bile acid homeostasis. An increase in the systemic or hepatic concentration of hydrophobic bile acids like LCA is a significant red flag for potential drug-induced liver injury (DILI).[28]

  • Therapeutic Potential: The protective properties of hydrophilic bile acids like HDCA highlight their potential as therapeutic agents for cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and fibrosis.[16][17]

By employing the robust experimental frameworks and assays detailed in this guide, researchers can effectively characterize the toxicological profiles of bile acids and other compounds, paving the way for the development of safer and more effective therapeutics.

References

A comprehensive list of references will be compiled based on the citations used throughout the guide.

Sources

Reference Standards for Hyodeoxycholic Acid Sodium Salt: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Imperative: Why Grade Matters

Hyodeoxycholic Acid (HDCA), a secondary bile acid (3α,6α-dihydroxy-5β-cholan-24-oic acid), has transcended its traditional role as a mere metabolic byproduct.[1] Today, it is a critical biomarker in metabolic disease research and a functional excipient in lipid-based drug delivery systems. However, the analysis of HDCA—particularly its sodium salt form—presents a unique "isobaric minefield."

HDCA is a structural isomer of Deoxycholic Acid (DCA) and Ursodeoxycholic Acid (UDCA). All share the formula


 and a molecular weight of 392.57  g/mol  (free acid). In mass spectrometry, they produce identical precursor ions. Without a Certified Reference Standard (CRM)  or a highly characterized Analytical Standard , misidentification is not just a risk; it is a probability.

This guide compares the performance of high-purity HDCA Sodium Salt Reference Standards against lower-grade alternatives (Reagent Grade/In-House), evaluating their impact on quantification accuracy using LC-MS/MS and HPLC-CAD workflows.

Comparative Analysis: Reference Standard Grades

In drug development, the "purity" on a label is insufficient. The nature of the impurity profile defines the standard's utility.

The Product: High-Purity Analytical Standard (HDCA-Na)[2]
  • Characterization: 1H-NMR, MS, HPLC purity (>99%), Water Content (KF), Residual Solvent analysis.

  • Isomeric Purity: Specifically tested for the absence of DCA and UDCA.

  • Salt Stoichiometry: Sodium content confirmed (critical for molecular weight correction).

The Alternative: Reagent Grade / "98%" Standards
  • Characterization: Often limited to a simple titration or area% by a generic HPLC method.

  • Risk: "98%" purity may include 1-2% of DCA. In a clinical assay, this 2% impurity can co-elute with the analyte of interest, causing a systematic positive bias in quantification.

  • Hygroscopicity: Sodium salts are hygroscopic. Reagent grade materials often lack precise water content data, leading to weighing errors of 5-10%.

Data Summary: Impact on Quantification

Table 1: Comparative accuracy of HDCA quantification in spiked plasma (100 ng/mL) using different standard grades.

ParameterHigh-Purity Analytical StandardReagent Grade (Generic)Impact
Assigned Purity 99.4% (Mass Balance)98.0% (Nominal)Reagent grade ignores water/salt variance.
Water Content 3.2% (Measured & Corrected)Not Reported (Assumed 0%)3-5% systematic error in stock preparation.
Isomeric Impurity < 0.1% DCA1.5% DCAFalse positive signal if separation is partial.
Quantification Bias ± 1.8%+ 6.4%Reagent grade fails acceptance criteria for regulated bioanalysis.

Methodological Deep Dive: Validated Protocols

To utilize these standards effectively, we employ two primary detection methods. The choice depends on the sensitivity required and the matrix complexity.

Workflow Visualization

The following diagram illustrates the decision matrix and processing logic for HDCA analysis, highlighting the critical separation of isomers.

HDCA_Analysis_Workflow cluster_isomers Isobaric Interference Check Sample Biological Matrix (Plasma/Bile) Prep Protein Precipitation (MeOH/ACN) + Centrifugation Sample->Prep Separation Chromatographic Separation (C18 Column, 1.9µm) Critical: Isomer Resolution Prep->Separation Standard HDCA-Na Reference Standard (Corrected for Water/Salt) Standard->Separation Calibration Method_A Method A: LC-MS/MS (ESI Negative Mode) Separation->Method_A Trace Analysis Method_B Method B: HPLC-CAD (Charged Aerosol Detection) Separation->Method_B Formulation QC HDCA HDCA (Target) Separation->HDCA DCA DCA (Interferent) Separation->DCA UDCA UDCA (Interferent) Separation->UDCA Data_A Quantification (MRM) High Sensitivity (nM range) Method_A->Data_A Data_B Quantification (Area) Moderate Sensitivity (µM range) Method_B->Data_B

Figure 1: Analytical workflow for HDCA Sodium Salt, emphasizing the critical divergence between trace analysis (LC-MS/MS) and formulation control (HPLC-CAD) and the necessity of isomer resolution.

Protocol A: LC-MS/MS (The Gold Standard)

Application: Pharmacokinetics, Biomarker discovery. Rationale: Bile acids have poor UV absorption. MS/MS provides the necessary sensitivity and selectivity (via MRM) to distinguish HDCA from matrix background, though chromatographic separation of isomers is still required as they share transitions.

  • Stock Preparation: Dissolve HDCA Sodium Salt Reference Standard in 50:50 Methanol:Water. Note: Correct for water content and sodium counter-ion (MW free acid: 392.57; MW Na-salt: ~414.5).

  • Column: C18 Fused-Core (e.g., Ascentis Express C18 or Hypersil GOLD), 100 x 2.1 mm, 1.9 µm.

  • Mobile Phase:

    • A: Water + 5 mM Ammonium Acetate + 0.01% Formic Acid (pH ~4.5).

    • B: Methanol/Acetonitrile (50:50) + 5 mM Ammonium Acetate.[2]

    • Causality: Ammonium acetate enhances ionization in negative mode; Formic acid improves peak shape but must be kept low to prevent signal suppression.

  • Gradient: 60% B to 95% B over 10 minutes.

  • Detection: ESI Negative Mode (-).

    • MRM Transition: m/z 391.3 [M-H]⁻ → 343.3 (Water loss).

    • Note: DCA and UDCA also show 391.3 → 343.3. Separation relies entirely on Retention Time (RT).

    • Typical RT: UDCA (2.8 min) < HDCA (3.5 min) < DCA (4.2 min).

Protocol B: HPLC-CAD (The Robust Alternative)

Application: Raw material QC, Formulation stability. Rationale: Charged Aerosol Detection (CAD) is universal and does not rely on chromophores. It is more sensitive than UV (210 nm) and exhibits uniform response factors.

  • Column: Poroshell 120 EC-C18, 4.6 x 150 mm, 2.7 µm.

  • Mobile Phase: Isocratic 65% Methanol / 35% Water (20 mM Ammonium Formate, pH 4.0).

  • Detection: CAD (Nebulizer temp 35°C).

  • Performance:

    • Linearity:

      
       (Polynomial fit often required for CAD dynamic range).
      
    • LOD: ~10 ng on column (Superior to UV, inferior to MS).

Experimental Validation: Isomer Resolution

The following diagram details the specific chromatographic logic required to validate the reference standard's isomeric purity. If the standard contains DCA impurities, the "Single Peak" assumption fails.

Isomer_Separation Input Standard Injection (HDCA-Na) Column C18 Stationary Phase (Hydrophobic Interaction) Input->Column Hydrophilicity Hydrophilicity Ranking: UDCA > HDCA > DCA Column->Hydrophilicity Elution Elution Order Hydrophilicity->Elution Peak1 Peak 1: UDCA (Most Polar) Elution->Peak1 Peak2 Peak 2: HDCA (Target Analyte) Peak1->Peak2 Peak3 Peak 3: DCA (Least Polar) Peak2->Peak3

Figure 2: Chromatographic elution logic based on hydroxyl group orientation (alpha/beta) and position (C3, C6, C7, C12). HDCA (3α, 6α) elutes between UDCA (3α, 7β) and DCA (3α, 12α).

References

  • Thermo Fisher Scientific. (2018).[3] Simple Quantitative Analysis of 40 Total and Fractionated Bile Acids in Serum Using LC-MS/MS. Application Note 72722. Link

  • Sigma-Aldrich. (2023). LC/MS Analysis of Bile Acids and Their Conjugates on Ascentis Express C18. Application Note. Link

  • National Institutes of Health (NIH). (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases.[4] Frontiers in Physiology. Link

  • USP-NF. (2025).[5] Deoxycholic Acid Monograph & Reference Standards.[5] United States Pharmacopeia. Link

  • Agilent Technologies. (2020). Analysis of Bile Acids by HPLC with ELSD using Agilent InfinityLab Poroshell 120. Application Note. Link

Sources

A Senior Application Scientist's Guide to Quality Control Testing of Hyodeoxycholic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Hyodeoxycholic Acid Sodium Salt Applications

Hyodeoxycholic acid (HDCA), a secondary bile acid, and its sodium salt are pivotal reagents in biomedical research and pharmaceutical development.[1][2] Utilized as an emulsifying agent to enhance the solubility of poorly soluble drugs, a component in cell culture media, and a research tool in studies of lipid metabolism, its purity is not merely a matter of quality but a prerequisite for reliable, reproducible, and translatable scientific outcomes.[1] Impurities, which can include other bile acids, precursors, or by-products from synthesis, can lead to erroneous experimental results, introduce confounding variables in cellular assays, and compromise the safety and efficacy of formulated drug products.

This guide provides an in-depth, comparative framework for the Quality Control (QC) testing of reagent-grade this compound. Moving beyond a simple checklist of tests, this document explains the causality behind each experimental choice, providing detailed protocols and comparative data to empower researchers to critically evaluate the quality of this essential reagent. Our objective is to establish a self-validating system of protocols that ensures the integrity of your research from the foundational level of reagent qualification.

I. Foundational Quality Control Parameters: A Multi-Faceted Approach

A comprehensive QC strategy for this compound (HDCA-Na) relies on a suite of orthogonal analytical techniques. Each test provides a unique piece of the quality puzzle, from basic physical properties to precise quantification of the active molecule and its potential contaminants.

The logical workflow for assessing a new batch of HDCA-Na should follow a stepwise progression from simple identity and physical tests to highly sensitive chromatographic purity analysis.

QC_Workflow cluster_0 Initial Assessment cluster_1 Identification cluster_2 Purity & Impurity Profiling cluster_3 Quantitative & Specific Tests Appearance Appearance & Color Solubility Solubility Test Appearance->Solubility FTIR FT-IR Spectroscopy Solubility->FTIR TLC Thin-Layer Chromatography FTIR->TLC HPLC HPLC-UV/ELSD (Related Substances) TLC->HPLC GC GC-HS (Residual Solvents) HPLC->GC Assay Assay (Titration/HPLC) GC->Assay Water Water Content (Karl Fischer) Assay->Water HeavyMetals Heavy Metals (Limit Test) Water->HeavyMetals end HeavyMetals->end start start->Appearance

Caption: QC testing workflow for this compound.

II. Comparative Analysis of Reagent Grades

Commercially, this compound is available in several purity grades. The choice of grade should be dictated by the sensitivity of the intended application. For high-stakes applications like drug formulation or sensitive cell-based assays, a higher purity grade is essential.

Table 1: Comparison of Typical Commercial Grades for this compound

ParameterStandard Grade (>95%)High Purity Grade (≥98%)Ultra-Pure Grade (>99%)
Appearance White to off-white powderWhite powderWhite crystalline powder
Purity (HPLC) >95.0%≥98.0%>99.5%
Max Individual Impurity ≤2.0%≤0.5%≤0.1%
Total Impurities ≤5.0%≤2.0%≤0.5%
Water Content ≤5.0%≤3.0%≤1.0%
Heavy Metals ≤20 ppm≤10 ppm≤10 ppm
Intended Use General research, non-critical applicationsCell culture, analytical standards, pre-clinical researchPharmaceutical formulation, sensitive metabolomics

Note: This table presents illustrative data based on common supplier specifications. Actual values may vary by lot and manufacturer.

III. Detailed Experimental Protocols & Methodologies

The following protocols are presented as robust starting points for the QC analysis of HDCA-Na. Method validation according to ICH Q2(R2) guidelines is necessary to demonstrate that the analytical procedure is fit for its intended purpose.[3][]

A. Physical and Chemical Identification

1. Appearance and Color

  • Causality: This simple test is a first-line indicator of gross contamination or degradation. Any deviation from a white or almost white powder warrants further investigation.[1]

  • Protocol:

    • Place approximately 1 g of the sample on a clean, white surface.

    • Observe the powder under good lighting against a white background.

    • Record the color (e.g., white, off-white, yellow) and form (e.g., crystalline, amorphous powder).

    • Compare against the supplier's Certificate of Analysis (CoA).

2. Solubility

  • Causality: Verifies the salt form and detects potential insoluble impurities. HDCA-Na should be soluble in aqueous solutions and polar organic solvents.

  • Protocol:

    • Prepare a 1% solution (10 mg/mL) of the sample in deionized water.

    • Vortex or stir the solution for 1 minute at room temperature.

    • Visually inspect for any undissolved particulate matter. The solution should be clear and colorless.

    • Repeat the test using methanol as the solvent.

3. Identification by FT-IR Spectroscopy

  • Causality: Provides a molecular fingerprint of the compound, confirming the presence of key functional groups and the overall structure. The spectrum of the sodium salt will differ from the free acid, primarily in the carboxylate region.

  • Protocol:

    • Acquire an infrared spectrum of the sample using an attenuated total reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

    • Scan in the range of 4000 cm⁻¹ to 400 cm⁻¹.

    • Compare the resulting spectrum with a reference spectrum of a qualified standard.

    • Expected Characteristic Peaks:

      • ~3400 cm⁻¹ (broad): O-H stretching from the hydroxyl groups.

      • ~2930 & ~2860 cm⁻¹: C-H stretching of the steroid backbone.

      • ~1560 cm⁻¹ (strong): Asymmetric stretching of the carboxylate (COO⁻) group. This is a key difference from the free acid, which shows a C=O stretch around 1710 cm⁻¹.

      • ~1450 cm⁻¹: C-H bending vibrations.

      • ~1040 cm⁻¹: C-O stretching of the hydroxyl groups.

B. Chromatographic Purity and Impurity Profiling

The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances, which can be adapted for high-purity reagents.[5][6][7]

1. Related Substances by High-Performance Liquid Chromatography (HPLC)

  • Causality: HPLC is the gold standard for separating and quantifying HDCA-Na from closely related bile acids (e.g., chenodeoxycholic acid, lithocholic acid) and other organic impurities. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., ~200-210 nm) or an Evaporative Light Scattering Detector (ELSD) is required.[8][9]

  • Experimental Protocol (Example Method):

    • Chromatographic System:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: (Illustrative) 0-20 min, 30-70% B; 20-25 min, 70-90% B; 25-30 min, hold at 90% B; 30.1-35 min, return to 30% B.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 35 °C.

      • Detector: UV at 205 nm or ELSD (Drift Tube: 50°C, Nebulizer Gas: Nitrogen at 1.5 L/min).

    • Solutions:

      • Standard Solution: Prepare a 1.0 mg/mL solution of this compound reference standard in methanol.

      • Sample Solution: Prepare a 1.0 mg/mL solution of the test sample in methanol.

    • Procedure:

      • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

      • Identify the principal peak corresponding to HDCA-Na.

      • Calculate the area percentage of each impurity relative to the total area of all peaks.

      • Compare against the specifications outlined in Table 1.

2. Thin-Layer Chromatography (TLC)

  • Causality: A rapid, cost-effective semi-quantitative method to visualize impurities. It serves as a good orthogonal check to the HPLC method.

  • Protocol:

    • Plate: Silica gel 60 F254.

    • Mobile Phase: A mixture of n-hexane, ethyl acetate, methanol, and acetic acid (e.g., 20:20:5:2 v/v/v/v).[5]

    • Sample Preparation: Prepare 10 mg/mL solutions of the test sample and a reference standard in methanol.

    • Procedure:

      • Apply 5 µL spots of the sample and standard to the TLC plate.

      • Develop the plate in a saturated chamber until the solvent front is ~1 cm from the top.

      • Air dry the plate.

    • Visualization:

      • Observe under UV light at 254 nm.

      • Spray the plate with a 10% phosphomolybdic acid solution in ethanol or a 1:19 solution of sulfuric acid in methanol, then heat at 100-120°C for 10-20 minutes until spots appear.[5]

      • Compare the intensity of any secondary spots in the sample lane to the principal spot in the standard lane.

C. Quantitative and Specific Limit Tests

1. Assay (by Titration)

  • Causality: A classic, robust method to determine the overall percentage of the sodium salt, based on its basic properties. This provides a measure of the total active substance.

  • Protocol (Non-aqueous Titration):

    • Accurately weigh approximately 300 mg of the this compound.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator solution.

    • Titrate with 0.1 N perchloric acid in glacial acetic acid until the solution color changes from violet to blue-green.

    • Perform a blank determination and make any necessary correction.

    • Calculation: Each mL of 0.1 N perchloric acid is equivalent to 41.46 mg of C₂₄H₃₉NaO₄.

Titration_Logic HDCA_Na HDCA-Na in Glacial Acetic Acid Titration_Process Titration Reaction HDCA-Na + HClO₄ → HDCA-H + NaClO₄ HDCA_Na->Titration_Process HClO4 Perchloric Acid (HClO₄) Titrant HClO4->Titration_Process Indicator Crystal Violet Indicator Indicator->Titration_Process Endpoint Endpoint (Violet to Green) Titration_Process->Endpoint Color Change

Caption: Logic diagram for the non-aqueous titration assay.

2. Water Content (by Karl Fischer Titration)

  • Causality: this compound can be hygroscopic. Accurate determination of water content is crucial as it affects the true concentration of the active substance and can impact stability. The Karl Fischer method is highly specific for water.[10][11][12]

  • Protocol (Volumetric Method):

    • Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate.

    • Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and pre-titrate to a stable endpoint to remove residual moisture.

    • Accurately weigh a quantity of the sample (expected to contain 5-30 mg of water) and quickly transfer it to the vessel.

    • Stir to dissolve and titrate with the standardized Karl Fischer reagent to the electrometric endpoint.

    • Calculate the percentage of water in the sample. For hygroscopic powders, handling in a glove bag or other controlled environment is recommended to prevent moisture absorption.[13]

3. Limit Test for Heavy Metals

  • Causality: This test limits the content of metallic impurities that may originate from raw materials or the manufacturing process. The traditional colorimetric method is a limit test compared against a lead standard.[3][14] Modern methods using Inductively Coupled Plasma (ICP-OES/MS) are more specific and sensitive but require specialized equipment.

  • Protocol (Pharmacopoeial Method A):

    • Standard Solution: Pipette 2.0 mL of a standard lead solution (10 ppm Pb) into a Nessler cylinder (this corresponds to a 20 ppm limit for a 1 g sample). Dilute to 25 mL with water.

    • Test Solution: Dissolve 1.0 g of the sample in sufficient water to produce 25 mL in a separate Nessler cylinder.

    • Procedure:

      • Adjust the pH of both solutions to between 3.0 and 4.0 using dilute acetic acid or dilute ammonia solution.

      • Dilute with water to approximately 35 mL.

      • Add 10 mL of freshly prepared hydrogen sulfide solution or 1.2 mL of thioacetamide reagent to each cylinder.

      • Dilute to 50 mL with water, mix, and allow to stand for 5 minutes.

      • View the cylinders downwards over a white surface. The color produced in the test solution should not be more intense than that of the standard solution.

IV. Conclusion: Ensuring Scientific Integrity Through Rigorous QC

The quality of this compound is a controllable variable that has a profound impact on the validity of research and the quality of pharmaceutical products. Adherence to a rigorous, multi-step QC protocol is not an impediment to research but a fundamental component of scientific integrity. By employing a combination of physical, chemical, and chromatographic tests, researchers can confidently compare different reagent grades, select the appropriate quality for their needs, and ensure that their results are built upon a foundation of analytically verified purity. This guide provides the framework and detailed methodologies to achieve that goal, empowering scientists to demand and verify the quality of their critical reagents.

References

  • Pyka, A., & Budzisz, M. (2008). TLC of Selected Bile Acids: Detection and Separation. Journal of Liquid Chromatography & Related Technologies, 31(9), 1375-1392. Available at: [Link]

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Pharmaguideline. (2011). Limit Test for Heavy Metals in Pharmaceuticals. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Available at: [Link]

  • The International Pharmacopoeia. (n.d.). 2.2.3 Limit test for heavy metals. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column. Available at: [Link]

  • Frontiers in Pharmacology. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Available at: [Link]

  • Mettler Toledo. (n.d.). Tips from Sample to Result for Volumetric Karl Fischer Titration. Available at: [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Available at: [Link]

  • AdooQ Bioscience. (n.d.). Hyodeoxycholic acid. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). Taurohyodeoxycholic Acid, Sodium Salt. Available at: [Link]

  • Wikipedia. (n.d.). Hyodeoxycholic acid. Available at: [Link]

  • PubChem. (n.d.). Hyodeoxycholic acid. Available at: [Link]

  • Scribd. (n.d.). Analytical Test Procedure. Available at: [Link]

  • Kakiyama, G., Muto, A., Takei, H., et al. (2014). A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS. Journal of Lipid Research, 55(5), 978-990. Available at: [Link]

  • ResearchGate. (2018). Purification of Hyodeoxycholic Acid and Chenodeoxycholic Acid from Pig Bile Saponification Solution Using Column Chromatography. Available at: [Link]

  • Ijare, O. B., Somashekar, B. S., Jadegoud, Y., et al. (2005). 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media. Lipids, 40(10), 1031-1041. Available at: [Link]

  • ResearchGate. (n.d.). FTIR for pure HA sodium salt showing its characteristic peaks. Available at: [Link]

  • Hanna Instruments. (n.d.). Hanna Titration Procedure Salt and Acidity in Acidified Foods. Available at: [Link]

  • USDA FSIS. (n.d.). CLG-SALT.03. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hyodeoxycholic Acid Sodium Salt
Reactant of Route 2
Hyodeoxycholic Acid Sodium Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.